JNJ-10258859
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
374927-03-4 |
|---|---|
Molecular Formula |
C30H24N4O3 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-[5-(4-methoxyphenyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one |
InChI |
InChI=1S/C30H24N4O3/c1-36-22-9-6-18(7-10-22)21-15-31-30(32-16-21)34-17-24-27(33-25-5-3-2-4-23(25)29(24)35)28(34)20-8-11-26-19(14-20)12-13-37-26/h2-11,14-16,28H,12-13,17H2,1H3,(H,33,35)/t28-/m1/s1 |
InChI Key |
MVMQGWXVSBNFLB-MUUNZHRXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2)N3CC4=C([C@H]3C5=CC6=C(C=C5)OCC6)NC7=CC=CC=C7C4=O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2)N3CC4=C(C3C5=CC6=C(C=C5)OCC6)NC7=CC=CC=C7C4=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(R)-(-)-3-(2,3-dihydro-benzofuran-5-yl)-2-(5-(4-methoxy-phenyl)-pyrimidin-2-yl)-1,2,3,4-tetrahydro-pyrrolo(3,4-b)quinolin-9-one JNJ-10258859 JNJ10258859 |
Origin of Product |
United States |
Foundational & Exploratory
JNJ-10258859: A Technical Guide to its Mechanism of Action as a Potent and Selective PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of JNJ-10258859, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The information presented is synthesized from publicly available scientific literature and is intended for a technical audience engaged in drug discovery and development.
Core Mechanism of Action: Selective PDE5 Inhibition
This compound is the (R)-(-)-enantiomer of the compound 3-(2,3-dihydro-benzofuran-5-yl)-2-[5-(4-methoxy-phenyl)-pyrimidin-2-yl]-1,2,3,4-tetrahydro-pyrrolo[3,4-b]quinolin-9-one. Its primary mechanism of action is the potent and selective inhibition of the cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2]
PDE5 is a key enzyme in the nitric oxide (NO)/cGMP signaling pathway. In this pathway, the release of nitric oxide, often triggered by nerve stimulation, activates soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of intracellular cGMP leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.
PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and an enhanced and prolonged smooth muscle relaxation response. This mechanism is particularly relevant in the corpus cavernosum, where it facilitates penile erection.[1][2]
Quantitative Analysis of In Vitro Potency and Selectivity
The inhibitory activity and selectivity of this compound against various human phosphodiesterase isoforms have been characterized. The compound demonstrates exceptional potency for PDE5 with a high degree of selectivity over other PDE subtypes.[1]
| Target | Ki (nM) | Selectivity vs. PDE5 (fold) |
| PDE5 | 0.23 | 1 |
| PDE1 | >100,000 | >434,783 |
| PDE2 | 25,330 | 110,130 |
| PDE3 | 9,670 | 42,043 |
| PDE4 | 5,010 | 21,783 |
| PDE6 | 6.21 | 27 |
Table 1: Inhibitory constants (Ki) and selectivity of this compound against various human phosphodiesterase isoforms. Data compiled from publicly available research.[1]
Cellular and In Vivo Efficacy
In a cell-based assay using RFL-6 cells, this compound was shown to be more potent than sildenafil in potentiating the nitric oxide (NO)-induced accumulation of intracellular cGMP.[1][2] This indicates that this compound effectively penetrates cell membranes to exert its inhibitory action on intracellular PDE5.
The in vivo efficacy of this compound was evaluated in an anesthetized dog model of erectile dysfunction. Intravenous administration of the compound demonstrated a dose-dependent enhancement of both the amplitude and duration of the increase in intracavernosal pressure induced by electrical stimulation of the pelvic nerve. The efficacy of this compound in this model was comparable to that of sildenafil. Notably, no significant effects on mean aortic pressure or heart rate were observed during these experiments, suggesting a favorable cardiovascular safety profile at efficacious doses.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for evaluating its in vivo efficacy.
Experimental Protocols
Disclaimer: The full text of the primary research article characterizing this compound was not publicly available. The following experimental protocols are based on established and standardized methodologies for similar assays and may not reflect the exact procedures used in the original studies.
Phosphodiesterase Inhibition Assay
-
Enzyme Source: Partially purified human phosphodiesterase isoforms (PDE1-6) are used.
-
Substrate: Radiolabeled cGMP (for PDE5, PDE6, PDE1, and PDE2) or cAMP (for PDE3 and PDE4) is used as the substrate.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing MgCl2 and other necessary cofactors is prepared.
-
Incubation: The assay is performed in a multi-well plate format. Each well contains the assay buffer, a specific concentration of this compound (or vehicle control), the respective PDE enzyme, and the radiolabeled substrate. The reaction is initiated by the addition of the substrate.
-
Termination: After a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is terminated by the addition of a stop solution (e.g., boiling water or a specific inhibitor).
-
Separation: The product of the enzymatic reaction (radiolabeled GMP or AMP) is separated from the unreacted substrate using methods such as anion-exchange chromatography or scintillation proximity assay (SPA).
-
Quantification: The amount of product formed is quantified by scintillation counting.
-
Data Analysis: The inhibitory constant (Ki) is determined by fitting the concentration-response data to the appropriate enzyme inhibition model using non-linear regression analysis.
Cell-Based cGMP Accumulation Assay
-
Cell Line: RFL-6 cells, a rat fetal lung fibroblast cell line known to express soluble guanylate cyclase, are used.
-
Cell Culture: Cells are cultured in appropriate media and seeded into multi-well plates.
-
Pre-incubation: The cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified period.
-
Stimulation: An NO donor (e.g., sodium nitroprusside) is added to the cells to stimulate cGMP production.
-
Lysis and Quantification: After stimulation, the cells are lysed, and the intracellular cGMP concentration is determined using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The potentiation of NO-induced cGMP accumulation by this compound is calculated and compared to a reference compound like sildenafil.
Anesthetized Dog Model for Erectile Function
-
Animal Preparation: Male beagle dogs are anesthetized, and catheters are placed for drug administration and monitoring of systemic blood pressure. The penis is exposed, and a needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Nerve Stimulation: The pelvic nerve is isolated and stimulated electrically with defined parameters (e.g., frequency, voltage, and duration) to induce penile erection.
-
Drug Administration: this compound or sildenafil is administered intravenously at various doses.
-
Data Acquisition: ICP and mean aortic pressure (MAP) are continuously recorded before, during, and after nerve stimulation and drug administration.
-
Data Analysis: The key parameters analyzed are the peak ICP achieved and the duration of the erectile response. The effect of this compound on these parameters is compared to the vehicle control and sildenafil. The ratio of peak ICP to MAP is often calculated to normalize for changes in systemic blood pressure.
References
A Technical Guide to the Discovery and Synthesis of JNJ-10258859
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of JNJ-10258859, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor. This compound, chemically identified as (R)-(-)-3-(2,3-dihydro-benzofuran-5-yl)-2-[5-(4-methoxy-phenyl)-pyrimidin-2-yl]-1,2,3,4-tetrahydro-pyrrolo[3,4-b]quinolin-9-one, emerged from a series of N-pyrimidinylpyrroloquinolones as a promising candidate for the treatment of erectile dysfunction. This document details the synthetic pathway, experimental protocols for its biological evaluation, and summarizes its key pharmacological data.
Discovery and Rationale
The discovery of this compound was part of a focused effort to identify novel, potent, and selective inhibitors of PDE5. The therapeutic rationale is based on the established role of PDE5 in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is central to penile erection. By inhibiting PDE5, the degradation of cGMP is prevented, leading to prolonged smooth muscle relaxation in the corpus cavernosum and enhanced erectile function. The development program aimed to improve upon existing therapies by optimizing potency, selectivity, and pharmacokinetic properties.
Synthesis Pathway
The synthesis of this compound is a multi-step process involving the construction of the core pyrrolo[3,4-b]quinolin-9-one scaffold followed by the introduction of the N-pyrimidinyl and dihydro-benzofuran moieties.
A detailed, step-by-step synthesis scheme based on the principles of pyrroloquinoline synthesis is outlined below. This represents a plausible synthetic route, as the exact proprietary details may not be fully available in the public domain.
Caption: A generalized synthetic pathway for this compound.
Pharmacological Characterization: Data and Protocols
The biological activity of this compound was extensively characterized through a series of in vitro and in vivo experiments.
In Vitro PDE Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of this compound against various phosphodiesterase isoforms.
Experimental Protocol: The inhibitory effects of this compound on phosphodiesterases 1-6 were assessed using enzymes partially purified from human tissues. The assay was performed using a radiolabeled nucleotide method.
-
Enzyme Preparation: PDE enzymes were partially purified from human tissues.
-
Reaction Mixture: The test compound (this compound) at various concentrations was added to a reaction mixture containing the respective PDE enzyme in a buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl₂, and a radiolabeled substrate ([³H]-cGMP for PDE5).
-
Incubation: The reaction was initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction was stopped, and the product was separated from the unreacted substrate using chromatography.
-
Quantification: The amount of radiolabeled product was determined by liquid scintillation counting to calculate the enzyme activity and the inhibitory potency (Kᵢ).
Data Summary:
| PDE Isoform | This compound Kᵢ (nM) | Selectivity vs. PDE5 |
| PDE1 | >5,000 | >22,000-fold |
| PDE2 | >5,000 | >22,000-fold |
| PDE3 | >5,000 | >22,000-fold |
| PDE4 | >5,000 | >22,000-fold |
| PDE5 | 0.23 | - |
| PDE6 | 6.2 | 27-fold |
Data compiled from Qiu et al., 2003.[1][2]
Cell-Based cGMP Accumulation Assay
Objective: To evaluate the functional effect of this compound on nitric oxide-induced cGMP accumulation in a cellular context.
Experimental Protocol: This assay was performed using a rat aortic smooth muscle cell line.
-
Cell Culture: Rat aortic smooth muscle cells were cultured to confluence.
-
Pre-treatment: Cells were pre-incubated with various concentrations of this compound or a comparator (e.g., sildenafil).
-
Stimulation: Nitric oxide (NO) donor (e.g., sodium nitroprusside) was added to stimulate cGMP production.
-
Lysis and Quantification: The reaction was terminated, and the cells were lysed. The intracellular cGMP concentration was determined using an enzyme immunoassay (EIA).
Results: this compound was found to be more potent than sildenafil in potentiating NO-induced accumulation of intracellular cGMP.[1]
Caption: Workflow for the cell-based cGMP accumulation assay.
In Vivo Anesthetized Dog Model of Erectile Function
Objective: To assess the in vivo efficacy of this compound in an animal model of erectile dysfunction.
Experimental Protocol:
-
Animal Preparation: Male dogs were anesthetized.
-
Instrumentation: A catheter was placed for intravenous drug administration. Intracavernosal pressure (ICP) was monitored by inserting a needle into the corpus cavernosum, and mean aortic pressure (MAP) was also recorded.
-
Nerve Stimulation: The pelvic nerve was electrically stimulated to induce erections.
-
Drug Administration: this compound or a comparator (sildenafil) was administered intravenously.
-
Data Analysis: The amplitude and duration of the increase in ICP in response to nerve stimulation were measured before and after drug administration.
Results: this compound demonstrated similar efficacy to sildenafil in enhancing both the amplitude and duration of the intracavernosal pressure increase induced by electrical stimulation of the pelvic nerve.[1] Importantly, no significant effects on mean aortic pressure or heart rate were observed during the experiments.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting PDE5, thereby augmenting the NO/cGMP signaling pathway.
Caption: The NO/cGMP signaling pathway and the mechanism of action of this compound.
Conclusion
This compound is a highly potent and selective PDE5 inhibitor that has demonstrated significant efficacy in preclinical models of erectile dysfunction. Its discovery and characterization highlight a successful structure-activity relationship study within the N-pyrimidinylpyrroloquinolone class of compounds. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug development for sexual health.
References
In-depth Technical Guide on the Structure-Activity Relationship of JNJ-10258859
An extensive search for publicly available information on the structure-activity relationship (SAR) of a compound designated JNJ-10258859 has yielded no specific results.
No scientific literature, patents, or other publications detailing the synthesis, biological activity, or SAR studies of a molecule with this identifier could be located. This suggests that this compound may be an internal development code for a compound that has not yet been disclosed in the public domain, or the identifier may be inaccurate.
Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows related to this compound.
General principles of structure-activity relationship studies involve the systematic modification of a lead compound's chemical structure to understand its effects on biological activity. This process is fundamental to drug discovery and aims to optimize a molecule's potency, selectivity, and pharmacokinetic properties.
A typical SAR study workflow can be generalized as follows:
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Without specific data on this compound, any further discussion would be purely speculative and not grounded in the required factual basis for a technical whitepaper. Researchers and professionals interested in the SAR of specific chemical series are encouraged to consult publicly available scientific databases and literature for disclosed compounds.
JNJ-10258859: An In-Depth In Vitro Profile of a Potent and Selective PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization and potency of JNJ-10258859, a highly potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The data presented herein is compiled from available scientific literature to facilitate further research and development efforts.
Core Quantitative Data
The in vitro potency and selectivity of this compound have been quantified through enzymatic inhibition assays. The key parameters are summarized in the tables below, providing a clear comparison of its activity against various phosphodiesterase isoforms.
Table 1: In Vitro Potency of this compound against PDE5
| Compound | Target | Potency (Ki) |
| This compound | PDE5 | 0.23 nM |
Table 2: In Vitro Selectivity Profile of this compound
| PDE Isoform | Selectivity vs. PDE5 (Fold-Difference) |
| PDE1 | ≥ 22,000 |
| PDE2 | ≥ 22,000 |
| PDE3 | ≥ 22,000 |
| PDE4 | ≥ 22,000 |
| PDE6 | 27 |
Mechanism of Action: PDE5 Inhibition
This compound exerts its pharmacological effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of cGMP in cells. In the context of smooth muscle cells, elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation. This mechanism is particularly relevant in the corpus cavernosum, where nitric oxide (NO) released from nerve endings and endothelial cells stimulates soluble guanylate cyclase (sGC) to produce cGMP, initiating the erectile process.
Experimental Protocols
The following are representative experimental protocols for the in vitro characterization of PDE5 inhibitors like this compound. The specific details for this compound may vary but these methodologies provide a foundational understanding of the assays conducted.
Phosphodiesterase (PDE) Enzyme Inhibition Assay
This assay is designed to determine the inhibitory activity of a compound against various PDE isoforms.
Objective: To quantify the potency (Ki or IC50) of this compound against PDE5 and its selectivity against other PDE isoforms.
Materials:
-
Purified recombinant human PDE enzymes (PDE1-6)
-
[³H]-cGMP (for PDE5, PDE6) or [³H]-cAMP (for other PDEs) as a substrate
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Test compound (this compound) and reference inhibitors (e.g., sildenafil)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the respective PDE enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding the radiolabeled substrate ([³H]-cGMP or [³H]-cAMP).
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding snake venom nucleotidase, which hydrolyzes the resulting [³H]-5'-monophosphate to the [³H]-nucleoside.
-
Add a scintillant that specifically binds to the hydrophobic [³H]-nucleoside.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Cell-Based cGMP Accumulation Assay
This assay measures the ability of a compound to potentiate the effects of a nitric oxide donor on intracellular cGMP levels in a cellular context.
Objective: To assess the functional potency of this compound in a cell-based system.
Materials:
-
A suitable cell line expressing PDE5 (e.g., rabbit corpus cavernosum smooth muscle cells or a transfected cell line like HEK293)
-
Cell culture medium and supplements
-
Nitric oxide donor (e.g., sodium nitroprusside - SNP)
-
Lysis buffer
-
cGMP immunoassay kit (e.g., ELISA or HTRF)
-
Test compound (this compound) and a reference compound
-
Multi-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in multi-well plates and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a nitric oxide donor (e.g., SNP) to induce cGMP production.
-
After a short incubation period (e.g., 10 minutes), terminate the reaction and lyse the cells.
-
Quantify the intracellular cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Plot the cGMP concentration against the concentration of this compound to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal potentiation of cGMP accumulation.
JNJ-10258859: A Technical Guide to its Cellular Effects on cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-10258859 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), a key enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling. This document provides an in-depth technical overview of the cellular effects of this compound, focusing on its mechanism of action, quantitative inhibitory profile, and its impact on intracellular cGMP accumulation. Detailed, generalized experimental protocols for assessing PDE5 activity and cellular cGMP levels are provided, along with visualizations of the relevant signaling pathways to facilitate a comprehensive understanding of its pharmacological effects.
Introduction
The nitric oxide (NO)/cGMP signaling pathway is a crucial regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission[1]. The intracellular concentration of the second messenger cGMP is tightly controlled by its synthesis by soluble guanylyl cyclase (sGC) and its degradation by phosphodiesterases (PDEs). PDE5, a cGMP-specific phosphodiesterase, is a critical component of this pathway, and its inhibition leads to the potentiation of cGMP-mediated effects.
This compound has been identified as a novel, potent, and selective inhibitor of PDE5[2][3]. Its high affinity and selectivity for PDE5 make it a valuable research tool for investigating the physiological and pathophysiological roles of cGMP signaling, as well as a potential therapeutic agent. This guide will detail the cellular mechanism of action of this compound and its effects on cGMP signaling.
Mechanism of Action
This compound exerts its cellular effects by directly inhibiting the catalytic activity of the PDE5 enzyme. PDE5 specifically hydrolyzes cGMP to 5'-GMP, thus terminating its signaling cascade. By binding to the catalytic site of PDE5, this compound prevents the degradation of cGMP, leading to its intracellular accumulation. This elevation in cGMP levels enhances the activation of downstream effectors, such as cGMP-dependent protein kinases (PKG), resulting in a variety of cellular responses.
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound have been characterized through in vitro enzymatic assays. The following table summarizes the inhibitory constants (Ki) of this compound against various human phosphodiesterase isoforms.
| Phosphodiesterase Isoform | Ki (nM) | Selectivity vs. PDE5 |
| PDE5 | 0.23 | - |
| PDE1 | >100,000 | >434,782-fold |
| PDE2 | 25,330 | 110,130-fold |
| PDE3 | 9,670 | 42,043-fold |
| PDE4 | 5,010 | 21,782-fold |
| PDE6 | 6.21 | 27-fold |
Data compiled from publicly available sources. The selectivity is calculated as Ki (PDE isoform) / Ki (PDE5).
Cellular Effects: Potentiation of cGMP Accumulation
In a cellular context, this compound has been shown to be highly effective in potentiating the accumulation of intracellular cGMP in response to nitric oxide (NO) donors. Studies in rat fetal lung fibroblast (RFL-6) cells, a common model for studying the NO/cGMP pathway, have demonstrated that this compound is more potent than the well-characterized PDE5 inhibitor, sildenafil, in enhancing NO-induced cGMP levels[2]. This indicates that this compound can effectively penetrate cell membranes to reach its intracellular target.
Signaling Pathway Visualization
The following diagrams illustrate the cGMP signaling pathway and the mechanism of action of this compound.
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Protocols
The following are generalized protocols representative of the methods used to characterize the cellular effects of this compound on cGMP signaling.
In Vitro Phosphodiesterase Activity Assay (Enzymatic Assay)
This protocol describes a method to determine the inhibitory activity of this compound on purified PDE5 enzyme.
Caption: Workflow for an in vitro phosphodiesterase activity assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, and other components to ensure optimal enzyme activity.
-
Enzyme: Purified human recombinant PDE5.
-
Substrate: cGMP, often radiolabeled (e.g., [3H]cGMP) or unlabeled depending on the detection method.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Reaction Setup:
-
In a microplate, combine the assay buffer, PDE5 enzyme, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration, ensuring the reaction proceeds within the linear range.
-
-
Termination:
-
Stop the reaction, typically by heat inactivation or the addition of a chemical stop solution.
-
-
Detection and Analysis:
-
Quantify the amount of cGMP hydrolyzed or the amount of 5'-GMP produced. Common methods include:
-
Radioimmunoassay (RIA): A competitive binding assay to measure cGMP levels.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify cGMP and 5'-GMP.
-
Luminescence-based assays (e.g., PDE-Glo™): A multi-step enzymatic reaction where the amount of remaining cGMP is converted into a luminescent signal.
-
-
Calculate the percentage of PDE5 inhibition at each concentration of this compound.
-
Determine the IC50 (half-maximal inhibitory concentration) and subsequently the Ki (inhibitory constant) using appropriate pharmacological models.
-
Cellular cGMP Accumulation Assay
This protocol describes a method to measure the effect of this compound on cGMP levels in a cell-based system.
Methodology:
-
Cell Culture and Plating:
-
Culture RFL-6 cells (or another suitable cell line expressing the NO/cGMP pathway components) in appropriate growth medium.
-
Plate the cells in multi-well plates and grow to a desired confluency.
-
-
Pre-treatment with Inhibitor:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period to allow for cell penetration and target engagement.
-
-
Stimulation of cGMP Production:
-
Stimulate the cells with an NO donor (e.g., sodium nitroprusside, SNP) to activate soluble guanylyl cyclase and induce cGMP synthesis.
-
-
Cell Lysis and cGMP Quantification:
-
Terminate the stimulation and lyse the cells using an appropriate lysis buffer (e.g., containing a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation during processing).
-
Quantify the intracellular cGMP concentration in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit or a similar sensitive detection method.
-
-
Data Analysis:
-
Normalize the cGMP levels to the protein concentration of the cell lysates.
-
Plot the cGMP concentration against the concentration of this compound to determine the EC50 (half-maximal effective concentration) for the potentiation of NO-induced cGMP accumulation.
-
Conclusion
This compound is a highly potent and selective inhibitor of PDE5. Its ability to effectively increase intracellular cGMP levels in response to NO stimulation underscores its utility as a specific pharmacological tool for studying the cGMP signaling pathway. The quantitative data and experimental frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the in vivo effects and therapeutic potential of this compound is warranted based on its strong in vitro and cellular profile.
References
JNJ-10258859: A Technical Guide to its Phosphodiesterase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the phosphodiesterase (PDE) selectivity profile of JNJ-10258859, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts.
Core Compound Information
| IUPAC Name | (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-[5-(4-methoxyphenyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one[1] |
| CAS Number | 374927-03-4[1] |
| Molecular Formula | C₃₀H₂₄N₄O₃[1] |
| Molecular Weight | 488.5 g/mol [1] |
Quantitative Selectivity Profile
This compound demonstrates high potency for PDE5 and significant selectivity against other phosphodiesterase families. The inhibitory effects were determined using enzymes partially purified from human tissues.
| Phosphodiesterase Isozyme | Inhibition Constant (Kᵢ) | Selectivity vs. PDE5 (Fold Difference) |
| PDE1 | >5,000 nM | ≥22,000 |
| PDE2 | >5,000 nM | ≥22,000 |
| PDE3 | >5,000 nM | ≥22,000 |
| PDE4 | >5,000 nM | ≥22,000 |
| PDE5 | 0.23 nM | 1 |
| PDE6 | 6.21 nM | 27 |
Data sourced from Qiu Y, et al. European Journal of Pharmacology. 2003.
Signaling Pathway
This compound exerts its effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial in various physiological processes, including the regulation of smooth muscle tone.
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While the specific, detailed protocol from the primary characterization study of this compound is not publicly available, the following sections describe representative and widely accepted methodologies for determining phosphodiesterase selectivity and the cellular effects of PDE inhibitors.
In Vitro Phosphodiesterase Inhibition Assay (Radiometric)
This method is a common approach to determine the inhibitory activity of a compound against various PDE isozymes.
Caption: Workflow for a radiometric phosphodiesterase inhibition assay.
Methodology:
-
Enzyme Preparation: Partially purified phosphodiesterase isozymes (PDE1-6) are obtained from human tissues or recombinant expression systems.
-
Reaction Mixture: The assay is typically conducted in a buffer solution (e.g., 40 mM Tris-HCl, pH 8.0, with MgCl₂).
-
Inhibition Assay:
-
Varying concentrations of this compound are pre-incubated with a fixed amount of a specific PDE isozyme for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
-
The enzymatic reaction is initiated by adding a radiolabeled substrate, such as [³H]-cGMP.
-
The reaction is allowed to proceed for a specific time, ensuring it remains within the linear range of enzyme activity.
-
-
Reaction Termination: The reaction is stopped, often by boiling the mixture or adding a denaturing agent.
-
Product Separation: The product of the reaction, [³H]-5'-GMP, is separated from the unreacted substrate, [³H]-cGMP. This is commonly achieved using anion-exchange chromatography, where the negatively charged 5'-GMP binds to the resin while the cyclic GMP does not.
-
Quantification: The amount of [³H]-5'-GMP produced is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis-Menten constant (Km).
Cell-Based cGMP Accumulation Assay
This assay format evaluates the effect of the inhibitor in a cellular context, providing a more physiologically relevant measure of potency.
Methodology:
-
Cell Culture: A suitable cell line that expresses PDE5 and soluble guanylyl cyclase (e.g., RFL-6 rat lung fibroblasts) is cultured in appropriate media.
-
Pre-incubation with Inhibitor: The cells are pre-incubated with various concentrations of this compound for a set period.
-
Stimulation of cGMP Production: cGMP production is stimulated by adding a nitric oxide (NO) donor, such as sodium nitroprusside (SNP) or S-nitroso-N-acetylpenicillamine (SNAP). This activates soluble guanylyl cyclase, leading to the conversion of GTP to cGMP.
-
Cell Lysis and cGMP Measurement: After stimulation, the reaction is stopped, and the cells are lysed. The intracellular concentration of cGMP is then measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The potentiation of NO-induced cGMP accumulation by this compound is quantified. The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve. This provides a measure of the compound's potency in a cellular environment.
References
In-depth Technical Guide: Potential Off-Target Effects of JNJ-10258859
Notice: Publicly available information regarding the specific off-target effects, selectivity profile, and detailed experimental data for the compound JNJ-10258859 is not available at this time. Preclinical and clinical data for many investigational compounds are often proprietary and not fully disclosed in public databases or scientific literature until later stages of drug development or after regulatory approval.
This guide, therefore, provides a comprehensive framework for evaluating the potential off-target effects of a kinase inhibitor like this compound, based on established methodologies and industry best practices. It is intended to serve as a template for researchers, scientists, and drug development professionals on the types of data, experimental protocols, and analyses that are critical for a thorough off-target assessment.
Introduction to Off-Target Effects in Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern pharmacology, targeting the large family of protein kinases that play a central role in cellular signaling. However, due to the conserved nature of the ATP-binding pocket across the human kinome, achieving absolute target specificity is a significant challenge. Off-target effects, where a drug modulates the activity of kinases other than its intended target, can lead to unforeseen physiological consequences, ranging from therapeutic benefits in new indications to adverse drug reactions. A rigorous evaluation of a compound's selectivity profile is therefore a mandatory step in preclinical drug development.
Methodologies for Assessing Off-Target Effects
A multi-pronged approach is essential for a comprehensive understanding of a compound's off-target profile. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in vivo studies.
In Vitro Kinase Profiling
Objective: To determine the binding affinity or inhibitory activity of a compound against a broad panel of purified kinases.
Experimental Protocol: Kinome Scanning (e.g., KINOMEscan™)
-
Assay Principle: This is a competition binding assay. The compound of interest is tested for its ability to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases. The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.
-
Procedure:
-
A library of human kinases, each tagged with a unique DNA barcode, is utilized.
-
The test compound (e.g., this compound) is incubated at a fixed concentration (commonly 1 µM or 10 µM) with each kinase from the panel in the presence of an immobilized, broadly active kinase inhibitor.
-
After reaching equilibrium, the amount of kinase bound to the solid support is measured by qPCR of the DNA tag.
-
The results are typically expressed as "percent of control" (%Ctrl), where the control is a vehicle (e.g., DMSO) treated sample. A lower %Ctrl value signifies stronger binding and potential inhibition.
-
-
Data Interpretation: A common threshold for identifying significant off-target interactions is a %Ctrl value below a certain cutoff (e.g., <10% or <35%). Hits from this primary screen are then typically followed up with dose-response assays to determine the dissociation constant (Kd) or IC50 value for each identified off-target kinase.
Data Presentation:
The results of a kinome scan are best presented in a tabular format, highlighting the most potent off-target hits.
Table 1: Illustrative Kinome Scan Data for a Hypothetical Kinase Inhibitor
| Kinase Target | Percent of Control (%) @ 1 µM |
| Primary Target | 0.5 |
| Off-Target Kinase A | 2.1 |
| Off-Target Kinase B | 5.8 |
| Off-Target Kinase C | 15.3 |
| Off-Target Kinase D | 30.7 |
| ... (other kinases) | ... |
Table 2: Illustrative IC50/Kd Values for Confirmed Off-Target Hits
| Kinase Target | IC50 / Kd (nM) |
| Primary Target | 5 |
| Off-Target Kinase A | 50 |
| Off-Target Kinase B | 250 |
Cellular Target Engagement and Pathway Analysis
Objective: To confirm that the identified off-target interactions observed in biochemical assays translate to functional consequences within a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Assay Principle: CETSA is based on the principle that the binding of a ligand (drug) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Procedure:
-
Intact cells are treated with the test compound or vehicle.
-
The cells are then heated to a range of temperatures.
-
After heating, the cells are lysed, and the soluble fraction of the target and off-target proteins is quantified by methods such as Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
-
Data Interpretation: A rightward shift in the melting curve for a suspected off-target kinase in compound-treated cells compared to vehicle-treated cells confirms that the drug engages this target in a physiological environment.
Signaling Pathway Visualization:
Understanding the signaling pathways of both the primary target and the identified off-targets is crucial for predicting the potential physiological consequences.
JNJ-10258859: An In-Depth Technical Guide to its Early-Stage Research Applications as a Potent and Selective PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research applications of JNJ-10258859, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information presented herein is synthesized from available scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Core Compound Characteristics
This compound is a novel small molecule identified as a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Its systematic name is (R)-(-)-3-(2,3-dihydro-benzofuran-5-yl)-2-[5-(4-methoxy-phenyl)-pyrimidin-2-yl]-1,2,3,4-tetrahydro-pyrrolo[3,4-b]quinolin-9-one. Early-stage research has primarily focused on its potential therapeutic application in erectile dysfunction.[1]
Mechanism of Action: PDE5 Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of the phosphodiesterase type 5 (PDE5) enzyme.[1] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and other tissues. By inhibiting PDE5, this compound leads to an accumulation of cGMP, which in turn enhances the smooth muscle relaxing effects of nitric oxide (NO). This NO/cGMP pathway is the principal mediator of penile erection.[2]
Figure 1: NO/cGMP Signaling Pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data from early-stage research on this compound.
| Parameter | Value | Enzyme Source |
| PDE5 Ki | 0.23 nM | Partially purified from human tissues |
Table 1: In Vitro Potency of this compound against PDE5.[1]
| Phosphodiesterase Isozyme | Selectivity (fold vs. PDE5) |
| PDE1 - PDE4 | ≥ 22,000 |
| PDE6 | 27 |
Table 2: Selectivity Profile of this compound.[1]
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the early-stage research of this compound.
Disclaimer: The following protocols are based on standard methodologies and information from related publications. The exact, detailed protocols used for the characterization of this compound are not publicly available.
In Vitro Phosphodiesterase Inhibition Assay
This assay determines the inhibitory activity of a compound against various phosphodiesterase isozymes.
Figure 2: Experimental Workflow for PDE Inhibition Assay.
Methodology:
-
Enzyme Preparation: Partially purified phosphodiesterase isozymes (PDE1-6) from human tissues are used.
-
Reaction Mixture: The assay is performed in a buffer containing Tris-HCl, MgCl₂, and a specific substrate ([³H]cGMP for PDE5).
-
Inhibition Assessment: this compound is serially diluted and pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the radiolabeled substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Termination: The reaction is stopped by the addition of a quenching agent.
-
Separation and Detection: The product ([³H]5'-GMP) is separated from the unreacted substrate using ion-exchange chromatography. The radioactivity of the product is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the inhibitor that produces 50% inhibition (IC₅₀) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Cell-Based cGMP Accumulation Assay
This assay evaluates the ability of this compound to potentiate NO-induced cGMP accumulation in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line expressing soluble guanylate cyclase (e.g., RFL-6 rat lung fibroblasts) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control.
-
Stimulation: A nitric oxide (NO) donor (e.g., sodium nitroprusside) is added to the wells to stimulate cGMP production.
-
Incubation: The cells are incubated for a defined period to allow for cGMP accumulation.
-
Cell Lysis: The reaction is terminated, and the cells are lysed to release intracellular cGMP.
-
cGMP Quantification: The concentration of cGMP in the cell lysates is determined using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: The potentiation of NO-induced cGMP accumulation by this compound is quantified and compared to a reference compound like sildenafil.
In Vivo Anesthetized Dog Model of Erectile Function
This in vivo model assesses the efficacy of this compound in enhancing erectile response.
Figure 3: Experimental Setup for the In Vivo Anesthetized Dog Model.
Methodology:
-
Animal Preparation: Male beagle dogs are anesthetized with an appropriate agent (e.g., pentobarbital).
-
Surgical Procedure: A catheter is placed in the femoral artery to monitor systemic blood pressure. The pelvic nerve is isolated for electrical stimulation. A needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Drug Administration: this compound is administered intravenously.
-
Nerve Stimulation: The pelvic nerve is stimulated electrically at varying frequencies to induce an erectile response.
-
Data Acquisition: Intracavernosal pressure, mean aortic pressure, and heart rate are continuously recorded before and after drug administration and during nerve stimulation.
-
Efficacy Evaluation: The efficacy of this compound is determined by its ability to enhance the amplitude and duration of the ICP increase in response to nerve stimulation.
-
Cardiovascular Safety: Effects on mean aortic pressure and heart rate are monitored to assess cardiovascular safety.[1]
Summary of Early-Stage Findings
Early-stage research on this compound has demonstrated that it is a highly potent and selective inhibitor of PDE5. In vitro studies confirmed its sub-nanomolar potency and significant selectivity over other phosphodiesterase isozymes.[1] Cell-based assays showed its ability to potentiate the NO/cGMP signaling pathway.[1] Furthermore, in vivo studies in an anesthetized dog model indicated that this compound is effective in enhancing erectile function with a favorable cardiovascular safety profile at the doses tested.[1] These findings suggest that this compound holds promise as a potential therapeutic agent for the treatment of erectile dysfunction.
References
Methodological & Application
Application Notes and Protocols for a Selective GluN2A Antagonist
As information regarding "JNJ-10258859" is not publicly available, this document provides a representative set of in vitro assay protocols for a similar investigational compound from Janssen, JNJ-78911118, a selective GluN2A antagonist. These protocols are designed for researchers, scientists, and drug development professionals involved in the characterization of novel compounds targeting the NMDA receptor.
This document details the experimental protocols for the in vitro characterization of a selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. The following assays are described:
-
Radioligand Binding Assay: To determine the binding affinity and selectivity of the compound for the GluN2A receptor.
-
Fluorescence-Based Calcium Flux Assay: To measure the functional antagonism of the NMDA receptor.
-
Whole-Cell Patch-Clamp Electrophysiology: To characterize the inhibitory effect of the compound on NMDA receptor-mediated currents.
-
In Vitro Synaptogenesis Assay: To assess the effect of the compound on synapse formation.
Data Presentation
Table 1: Representative Quantitative Data for a Selective GluN2A Antagonist
| Assay Type | Parameter | Cell Line/System | JNJ-78911118 | Control Compound (e.g., NVP-AAM077) |
| Radioligand Binding | Ki (nM) for GluN2A | HEK293 cells expressing human GluN1/GluN2A | 44 | 15 |
| Ki (nM) for GluN2B | HEK293 cells expressing human GluN1/GluN2B | >10,000 | 78 | |
| Fluorescence-Based Calcium Flux | IC50 (nM) | Primary cortical neurons | 50 | 20 |
| Whole-Cell Patch-Clamp | IC50 (µM) | HEK293 cells expressing human GluN1/GluN2A | 0.1 | 0.05 |
| In Vitro Synaptogenesis | % Increase in Synapse Density | Primary hippocampal neurons | 25% at 1 µM | 20% at 1 µM |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the GluN2A receptor.
Materials:
-
HEK293 cells stably expressing human GluN1/GluN2A subunits.
-
Radioligand (e.g., [3H]-CGP 39653).
-
Test compound (e.g., JNJ-78911118).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
96-well filter plates.
-
Cell harvester.
-
Liquid scintillation counter.
Protocol:
-
Prepare cell membranes from HEK293 cells expressing GluN1/GluN2A.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand at a fixed concentration (e.g., 5 nM).
-
Add 50 µL of the cell membrane preparation (approximately 50-100 µg of protein).
-
Incubate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, and then add 200 µL of scintillation fluid to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Fluorescence-Based Calcium Flux Assay
This assay measures the ability of a test compound to inhibit NMDA-induced calcium influx in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos).
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NMDA and glycine.
-
Test compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection.
Protocol:
-
Plate primary cortical neurons in 96-well plates and culture for 10-14 days.
-
Load the cells with Fluo-4 AM (e.g., 4 µM) in assay buffer for 1 hour at 37°C.
-
Wash the cells twice with assay buffer.
-
Add the test compound at various concentrations and incubate for 15 minutes at room temperature.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a solution of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Immediately begin recording the fluorescence intensity every second for 2-3 minutes.
-
Calculate the peak fluorescence response and determine the IC50 value of the test compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol characterizes the inhibitory effect of a test compound on NMDA receptor-mediated currents in a controlled voltage-clamp environment.
Materials:
-
HEK293 cells expressing human GluN1/GluN2A subunits.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
NMDA and glycine.
-
Test compound.
Protocol:
-
Culture HEK293 cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
After a stable baseline current is established, co-apply the test compound at various concentrations with the NMDA/glycine solution.
-
Measure the reduction in the peak current amplitude.
-
Calculate the IC50 for the test compound.
In Vitro Synaptogenesis Assay
This assay assesses the effect of a test compound on the formation of synapses in primary neuronal cultures using immunofluorescence.
Materials:
-
Primary hippocampal neurons (e.g., from E18 rat embryos).
-
Poly-D-lysine coated glass coverslips.
-
Primary antibodies: anti-PSD95 (postsynaptic marker) and anti-synaptophysin (presynaptic marker).
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% goat serum in PBS.
-
Fluorescence microscope with image analysis software.
Protocol:
-
Plate hippocampal neurons on coated coverslips and culture for 7 days.
-
Treat the neurons with the test compound at various concentrations for an additional 7-14 days.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Permeabilize the cells for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
Wash three times with PBS and mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of co-localized PSD95 and synaptophysin puncta (synapses) per unit length of dendrite using image analysis software.
Visualizations
Caption: Experimental workflow for the in vitro characterization of a novel compound.
Caption: Signaling pathway of NMDA receptor antagonism.
Application Notes and Protocols for Cell-Based Assay Development
Topic: Development of a Cell-Based Assay for a Novel Compound
Note: Initial searches for "JNJ-10258859" did not yield specific information regarding its mechanism of action or cellular targets. The following application note and protocol have been generated as a representative example for the development of a cell-based assay for a hypothetical G-protein coupled receptor (GPCR) antagonist, herein referred to as "Compound X". This document is intended to serve as a template for researchers, scientists, and drug development professionals.
Introduction
Cell-based assays are fundamental tools in drug discovery and development, providing a biologically relevant context to assess the efficacy and mechanism of action of novel therapeutic candidates.[1][2] These assays are crucial for various stages, from initial high-throughput screening to lead optimization and functional characterization.[1][3] This document outlines the development and protocol for a cell-based assay to determine the potency of a hypothetical antagonist, Compound X, targeting a Gi-coupled GPCR. The assay measures the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
Data Presentation
The potency of Compound X was determined by its ability to counteract the effect of a known agonist on the target GPCR. The resulting dose-response data is summarized in the table below.
Table 1: Dose-Response of Compound X on Agonist-Induced cAMP Production
| Compound X Concentration (nM) | Percent Inhibition of cAMP Production |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.4 |
| 1000 | 98.1 |
| IC50 (nM) | 10.2 |
Experimental Protocols
Principle of the Assay
This assay quantifies the ability of a test compound to inhibit the production of cyclic AMP (cAMP) induced by a specific agonist in a recombinant cell line expressing the target Gi-coupled GPCR. The intracellular cAMP levels are measured using a competitive immunoassay.
Materials and Reagents
-
HEK293 cell line stably expressing the target Gi-coupled GPCR
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
GPCR agonist
-
Compound X
-
cAMP assay kit (e.g., HTRF, ELISA)
-
White, opaque 384-well microplates
Cell Culture and Seeding
-
Culture the HEK293 cells expressing the target GPCR in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend in assay buffer (DMEM with 0.5% BSA and 0.5 mM IBMX).
-
Determine the cell density and adjust to 2,500 cells per 5 µL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
Compound Preparation and Addition
-
Prepare a 10 mM stock solution of Compound X in DMSO.
-
Perform a serial dilution of Compound X in assay buffer to create a dose-response curve (e.g., from 1 µM to 0.1 nM).
-
Add 2.5 µL of the diluted Compound X or vehicle control (assay buffer with 0.1% DMSO) to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes.
Agonist Addition and cAMP Measurement
-
Prepare a solution of the GPCR agonist and forskolin in assay buffer. The final concentration of the agonist should be at its EC80, and forskolin at 10 µM.
-
Add 2.5 µL of the agonist/forskolin solution to all wells except the negative control wells (which receive 2.5 µL of assay buffer).
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
Data Analysis
-
Calculate the percent inhibition for each concentration of Compound X using the following formula: % Inhibition = 100 * (1 - (Signal_CompoundX - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl))
-
Plot the percent inhibition against the logarithm of the Compound X concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: Experimental workflow for the cell-based cAMP assay.
Caption: Signaling pathway of a Gi-coupled GPCR.
References
Application Notes and Protocols for In Vivo Studies of a PDE5 Inhibitor in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential in vivo study design for a phosphodiesterase type 5 (PDE5) inhibitor, using JNJ-10258859 as a representative compound. While specific preclinical data for this compound is not publicly available, this guide outlines the common methodologies, experimental protocols, and data presentation formats used to evaluate PDE5 inhibitors in animal models for therapeutic areas such as erectile dysfunction. The protocols and data presented herein are representative examples based on established practices in the field.
Introduction
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In the corpus cavernosum of the penis, nitric oxide is released from nerve endings and endothelial cells during sexual stimulation, activating soluble guanylate cyclase (sGC) to increase the production of cGMP. Cyclic GMP induces smooth muscle relaxation, leading to increased blood flow and penile erection. PDE5 specifically hydrolyzes cGMP, thus regulating the erectile response. Inhibitors of PDE5, such as sildenafil, tadalafil, and vardenafil, block this hydrolysis, leading to elevated cGMP levels and enhanced erectile function. This compound has been identified as a potent and selective PDE5 inhibitor. Preclinical in vivo studies are crucial to characterize the efficacy, potency, and safety profile of such compounds. The most common animal model for this purpose is the anesthetized dog model of erectile dysfunction.
Signaling Pathway
The mechanism of action of PDE5 inhibitors involves the modulation of the NO/cGMP signaling pathway, which is central to smooth muscle relaxation and vasodilation.
Caption: PDE5 Inhibition Signaling Pathway.
Experimental Protocols
In Vivo Model of Erectile Dysfunction in Anesthetized Dogs
This protocol describes a common method to assess the in vivo efficacy of a PDE5 inhibitor on erectile function in a dog model.
1. Animal Model:
-
Species: Male Beagle dogs
-
Age: 1-2 years
-
Weight: 10-15 kg
-
Acclimation: Animals should be acclimated to the facility for at least 7 days prior to the experiment.
2. Anesthesia and Surgical Preparation:
-
Animals are fasted overnight with free access to water.
-
Anesthesia is induced with an appropriate agent (e.g., sodium pentobarbital, 30 mg/kg, intravenous). Anesthesia is maintained throughout the experiment with supplemental doses as required.
-
The trachea is intubated to ensure a patent airway.
-
A carotid artery is catheterized for continuous monitoring of systemic arterial blood pressure.
-
A jugular vein is catheterized for intravenous administration of the test compound.
-
The penis is exposed, and a 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
The pelvic nerve is identified and isolated for electrical stimulation. A bipolar platinum electrode is placed around the nerve.
3. Experimental Procedure:
-
A baseline period of hemodynamic stability is established.
-
The pelvic nerve is stimulated with a series of electrical pulses (e.g., 5 Hz frequency, 1 ms pulse width, 5 V amplitude for 60 seconds) to induce an erectile response. The maximal ICP and the total duration of the response are recorded.
-
Following a washout period to allow pressures to return to baseline, the test compound (this compound) or vehicle is administered intravenously.
-
After a predetermined time for drug distribution (e.g., 15 minutes), the pelvic nerve stimulation is repeated, and the post-treatment erectile response is recorded.
-
This procedure can be repeated at various time points after drug administration to assess the duration of action.
4. Data Acquisition and Analysis:
-
Mean arterial pressure (MAP) and heart rate (HR) are continuously monitored.
-
Intracavernosal pressure (ICP) is recorded, and the key parameters are the peak ICP and the area under the curve (AUC) of the ICP response.
-
The ratio of peak ICP to MAP is calculated to normalize the erectile response to systemic blood pressure.
-
Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical analysis (e.g., t-test or ANOVA) is used to compare pre- and post-treatment responses.
Caption: In Vivo Experimental Workflow.
Data Presentation
Quantitative data from such studies are typically presented in tabular format to facilitate comparison between treatment groups and across different doses.
Table 1: Hypothetical Pharmacodynamic Effects of this compound on Erectile Function in Anesthetized Dogs
| Treatment Group | Dose (mg/kg, IV) | Peak ICP (mmHg) | AUC of ICP (mmHgs) | Peak ICP/MAP Ratio |
| Vehicle | - | 55 ± 5 | 2100 ± 200 | 0.45 ± 0.04 |
| This compound | 0.1 | 85 ± 7 | 4500 ± 350 | 0.70 ± 0.06 |
| This compound | 0.3 | 110 ± 9 | 6800 ± 500 | 0.92 ± 0.08 |
| This compound | 1.0 | 115 ± 8 | 7100 ± 520 | 0.95 ± 0.07 |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. |
Table 2: Hypothetical Cardiovascular Effects of this compound in Anesthetized Dogs
| Treatment Group | Dose (mg/kg, IV) | Change in MAP (mmHg) | Change in HR (beats/min) |
| Vehicle | - | -2 ± 1 | +3 ± 2 |
| This compound | 0.1 | -5 ± 2 | +5 ± 3 |
| This compound | 0.3 | -8 ± 3 | +8 ± 4 |
| This compound | 1.0 | -12 ± 4* | +10 ± 5 |
| Data are presented as mean change from baseline ± SEM. *p < 0.05 compared to vehicle. |
Conclusion
The in vivo study design outlined provides a robust framework for evaluating the efficacy and safety of a PDE5 inhibitor like this compound. By utilizing an anesthetized dog model of erectile dysfunction, researchers can obtain critical data on the compound's ability to enhance erectile response and its potential cardiovascular effects. The provided protocols and data tables serve as a guide for designing and reporting such preclinical studies, which are essential for the progression of novel PDE5 inhibitors into clinical development. It is important to reiterate that the specific experimental details and data for this compound are not publicly available, and the information presented here is a representative example for this class of compounds.
Application Notes and Protocols for Phosphodiesterase Activity Assay Featuring JNJ-10258859
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-10258859 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE5, this compound elevates intracellular cGMP levels, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism of action makes it a subject of interest for research in conditions such as erectile dysfunction.[1] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on PDE5 using a commercially available luminescent assay.
Principle of the Assay
The protocol described below utilizes a luminescent phosphodiesterase assay, such as the PDE-Glo™ Phosphodiesterase Assay, which is a robust method for measuring the activity of purified phosphodiesterases and screening for potential inhibitors.[4][5][6] The assay is performed in a multi-well plate format and involves two main steps. In the first step, the PDE enzyme is incubated with its substrate (cGMP in the case of PDE5) in the presence or absence of the test compound (this compound). During this time, the PDE hydrolyzes the cGMP to 5'-GMP. In the second step, a detection reagent is added that stops the PDE reaction and contains a protein kinase that is activated by the remaining cGMP. This activated kinase then catalyzes the phosphorylation of a substrate, consuming ATP in the process. A luciferase-based reagent is subsequently added to quantify the remaining ATP. The resulting luminescent signal is inversely proportional to the PDE activity, as high PDE activity leads to low cGMP levels, reduced kinase activation, and consequently high ATP levels.
Data Presentation
The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the known inhibitory activity and selectivity of this compound.
| Parameter | Value | Reference |
| Target Enzyme | Phosphodiesterase Type 5 (PDE5) | [1][2][3] |
| Inhibitory Constant (Ki) | 0.23 nM | [1][2][3] |
| Selectivity vs. PDE1-4 | ≥22,000-fold | [1] |
| Selectivity vs. PDE6 | 27-fold | [1] |
Signaling Pathway of PDE5 Action
Caption: PDE5 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: PDE5 Activity Assay with this compound
This protocol is adapted for a luminescent-based assay format, such as the PDE-Glo™ Phosphodiesterase Assay.
Materials:
-
Recombinant human PDE5 enzyme
-
This compound
-
cGMP (substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
-
Luminescent PDE Assay Kit (containing reaction buffer, termination buffer, detection solution, and ATP detection reagent)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations for testing. It is advisable to include a vehicle control (DMSO without the compound).
-
-
Assay Setup:
-
In a 96- or 384-well plate, add the following components in the specified order:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control).
-
Recombinant PDE5 enzyme.
-
-
Mix gently and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the cGMP substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Signal Generation:
-
Stop the enzymatic reaction by adding the termination buffer provided in the assay kit. This buffer typically contains a potent, non-selective PDE inhibitor.
-
Add the detection solution, which contains the cGMP-dependent protein kinase. Incubate as per the kit's instructions to allow for ATP consumption.
-
-
Luminescence Detection:
-
Add the ATP detection reagent (luciferase/luciferin).
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the PDE5 activity.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Determine the percentage of PDE5 inhibition for each concentration of this compound using the following formula:
-
Luminescence_inhibitor is the signal in the presence of this compound.
-
Luminescence_no_enzyme is the background signal (wells without PDE5).
-
Luminescence_vehicle is the signal in the presence of the vehicle control (maximum enzyme activity).
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow
References
- 1. Characterization of a novel phosphodiesterase type 5 inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. promega.com [promega.com]
- 5. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.jp]
- 6. PDE-Glo™ Phosphodiesterase Assay [promega.sg]
Preparation of JNJ-10258859 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-10258859 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. With a high affinity for its target, this compound serves as a valuable tool for in vitro studies investigating the role of PDE5 in various physiological and pathological processes. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, ensuring reproducible and accurate results.
Chemical Information
| Property | Value |
| Chemical Name | (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-[5-(4-methoxyphenyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one |
| Molecular Formula | C₃₀H₂₄N₄O₃ |
| Target | Phosphodiesterase type 5 (PDE5) |
| Inhibitory Constant (Ki) | 0.23 nM |
Mechanism of Action: PDE5 Inhibition
This compound exerts its effects by selectively inhibiting the PDE5 enzyme. PDE5 is responsible for the degradation of cGMP, a second messenger that plays a crucial role in various signaling pathways, including smooth muscle relaxation and neuronal signaling. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, thereby potentiating the downstream effects of signaling pathways that utilize this second messenger.
Preparation of this compound Stock Solution
Note: Due to the lack of specific solubility data for this compound in publicly available literature, the following protocol is based on general practices for similar small molecule inhibitors. It is highly recommended to perform a small-scale solubility test before preparing a large stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Determine the Desired Stock Concentration: A common stock concentration for in vitro experiments is 10 mM.
-
Calculate the Required Amount:
-
Molecular Weight of this compound: 488.54 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 488.54 g/mol = 0.0048854 g = 4.89 mg
-
-
-
Dissolution:
-
Aseptically weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO (e.g., 1 mL for a 10 mM stock).
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
-
Sterilization:
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Experimental Protocol: General Cell Culture Treatment
This protocol provides a general workflow for treating adherent cells with this compound. The optimal conditions, including cell type, seeding density, compound concentration, and incubation time, should be determined empirically for each specific experiment.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into the desired culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatment groups (including the vehicle control) and is at a non-toxic level (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Add the prepared working solutions of this compound to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
-
Incubation:
-
Incubate the plates for the desired treatment duration.
-
-
Downstream Analysis:
-
After the incubation period, the cells can be harvested for various downstream analyses, such as:
-
Cell viability assays (e.g., MTT, CellTiter-Glo)
-
Western blotting
-
Quantitative PCR (qPCR)
-
Immunofluorescence staining
-
cGMP accumulation assays
-
-
Quantitative Data
Currently, there is a lack of publicly available IC₅₀ values for this compound in specific cell lines. Researchers are encouraged to perform dose-response experiments to determine the effective concentration range for their cell model of interest. A study has shown that this compound is efficacious in potentiating cGMP accumulation in RFL-6 cells, indicating its cell permeability and activity in a cellular context.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions.
Application Notes and Protocols for JNJ-10258859 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-10258859 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] As a poorly water-soluble compound, its formulation and route of administration are critical for achieving desired systemic exposure in preclinical rodent studies. These application notes provide detailed protocols for oral, intravenous, intraperitoneal, and subcutaneous administration of this compound in rats and mice, based on established methodologies for similar poorly soluble PDE5 inhibitors.
Data Presentation: Pharmacokinetic Parameters of PDE5 Inhibitors in Rodents
The following tables summarize pharmacokinetic data for representative PDE5 inhibitors in rodents, which can serve as a reference for designing studies with this compound. Due to the limited publicly available data for this compound, data from sildenafil and tadalafil are presented as surrogates.
Table 1: Pharmacokinetic Parameters of Sildenafil in Rats
| Administration Route | Dose (mg/kg) | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Vehicle |
| Oral (Gavage) | 2.5 | - | - | - | - | Not Specified |
| Oral (Gavage) | 10 | 14.6 | ~1.0 | - | 0.4 - 1.3 | Not Specified |
| Oral (Gavage) | 20 | - | ~1.0 | 92.1 | - | Water (dispersed) |
| Oral (Gavage) | 30 | 14.6 | - | - | - | Not Specified |
| Intravenous | 10 | 100 | - | - | 0.4 - 1.3 | Not Specified |
| Intravenous | 30 | 100 | - | - | - | Not Specified |
Data compiled from multiple sources.[2][3][4][5][6]
Table 2: Pharmacokinetic Parameters of Tadalafil in Rats
| Administration Route | Dose (mg/kg) | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Vehicle |
| Oral (Gavage) | 1 | - | - | - | - | Not Specified |
| Intravenous | 1 | 100 | - | - | - | Not Specified |
Data from a study in control rats.[7][8]
Table 3: Reported Dosages for Sildenafil in Mice via Parenteral Routes
| Administration Route | Dose (mg/kg) | Vehicle |
| Intraperitoneal | 3, 10 | Saline with 1% DMSO |
| Subcutaneous | 10, 20 | Saline |
Data compiled from multiple sources.[9][10][11]
Experimental Protocols
The following are detailed protocols for the administration of this compound to rodents. Given its poor solubility, appropriate vehicle selection is crucial. Common vehicles for poorly soluble compounds include aqueous suspensions with suspending agents (e.g., methylcellulose, carboxymethyl cellulose), solutions in organic solvents (e.g., DMSO, PEG 400), or lipid-based formulations.[12][13][14][15] It is recommended to perform initial formulation screening to identify a suitable and well-tolerated vehicle for this compound.
Oral Administration (Gavage)
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Syringes (1-3 mL)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure (Rat):
-
Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.
-
Formulation Preparation: Prepare the dosing formulation of this compound in the chosen vehicle to the desired concentration. Ensure the formulation is homogenous, especially if it is a suspension.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. Mark this length on the needle.
-
Restraint: Restrain the rat securely. One common method is to hold the animal with its back against your palm, using your thumb and forefinger to gently secure the head and neck.
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The animal should swallow as the needle is advanced. The needle should pass smoothly down the esophagus without resistance. Do not force the needle.
-
Advance the needle to the pre-measured mark.
-
Administer the formulation slowly and steadily.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Intravenous Administration (Tail Vein)
Objective: To administer this compound directly into the systemic circulation for 100% bioavailability.
Materials:
-
This compound
-
Sterile vehicle suitable for intravenous injection (e.g., saline with a solubilizing agent like DMSO or a cyclodextrin-based formulation)
-
Syringes (e.g., 1 mL insulin syringes)
-
Needles (27-30 gauge)
-
Restraining device for rodents
-
Heat lamp or warm water to dilate the tail vein
-
PPE
Procedure (Mouse):
-
Animal Preparation: Place the mouse in a restraining device. Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.
-
Formulation Preparation: Prepare a sterile, particle-free solution of this compound in a vehicle suitable for intravenous administration. The maximum bolus injection volume for a mouse is typically 5 mL/kg.
-
Administration:
-
Position the tail and identify one of the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If the needle is correctly placed, a small amount of blood may be seen in the hub of the needle.
-
Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
-
Post-Administration:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Intraperitoneal Administration
Objective: To administer this compound into the peritoneal cavity, where it will be absorbed into the systemic circulation.
Materials:
-
This compound
-
Sterile vehicle
-
Syringes (1-3 mL)
-
Needles (25-27 gauge)
-
Animal scale
-
PPE
Procedure (Mouse):
-
Animal Preparation: Weigh the mouse to calculate the appropriate injection volume. The maximum recommended volume for intraperitoneal injection in mice is 10 mL/kg.
-
Formulation Preparation: Prepare a sterile formulation of this compound.
-
Restraint: Restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse so its head is slightly lower than its hindquarters to move the abdominal organs away from the injection site.
-
Administration:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle, bevel up, at a 10-20 degree angle.
-
Aspirate by pulling back slightly on the plunger to ensure that no blood or urine is drawn into the syringe.
-
If the aspiration is clear, inject the solution.
-
-
Post-Administration:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort or adverse effects.
-
Subcutaneous Administration
Objective: To administer this compound into the space beneath the skin for slower absorption compared to intravenous or intraperitoneal routes.
Materials:
-
This compound
-
Sterile vehicle
-
Syringes (1-3 mL)
-
Needles (25-27 gauge)
-
Animal scale
-
PPE
Procedure (Rat):
-
Animal Preparation: Weigh the rat to determine the correct injection volume. The maximum recommended volume per site for subcutaneous injection in rats is 5-10 mL/kg.
-
Formulation Preparation: Prepare a sterile formulation of this compound.
-
Restraint: Securely restrain the rat.
-
Administration:
-
Lift a fold of skin in the dorsal scapular region (scruff) to create a "tent".
-
Insert the needle, bevel up, into the base of the skin tent.
-
Aspirate to ensure a blood vessel has not been entered.
-
If clear, inject the solution. A small bleb will form under the skin.
-
-
Post-Administration:
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the rat to its cage and monitor for any local reactions at the injection site.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating administration routes of this compound in rodents.
Caption: Simplified signaling pathway of PDE5 and the mechanism of action of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of sildenafil after intravenous and oral administration in rats: hepatic and intestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats [mdpi.com]
- 6. Changes in the pharmacokinetic of sildenafil citrate in rats with Streptozotocin-induced diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of experimental hyperlipidemia on the pharmacokinetics of tadalafil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. Sildenafil enhances locomotor activity in young mice and exerts anxiogenic effects in both young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The proconvulsant effect of sildenafil in mice: role of nitric oxide–cGMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Effects of sildenafil on the gastrocnemius and cardiac muscles of rats in a model of prolonged moderate exercise training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. future4200.com [future4200.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring JNJ-10258859 Efficacy in Tissue Preparations
** chercheurs, scientifiques et professionnels du développement de médicaments**
I. Introduction
JNJ-10258859 est un nouveau composé en cours d'évaluation pour ses effets pharmacologiques potentiels. Ces notes d'application fournissent des protocoles détaillés pour évaluer l'efficacité du this compound dans des préparations de tissus isolés, une méthode fondamentale en pharmacologie pour caractériser l'activité d'un composé.[1][2][3] La technique du bain de tissus isolés permet de mesurer les réponses tissulaires fonctionnelles, telles que la contraction ou la relaxation musculaire, en réponse à des agents pharmacologiques.[1][2] Cette approche ex vivo offre des informations précieuses sur les interactions médicament-récepteur et les voies de signalisation en aval dans un environnement tissulaire intact.[4]
Les protocoles décrits ci-dessous sont conçus pour garantir la reproductibilité et fournir un cadre solide pour déterminer la puissance et l'efficacité du this compound.
II. Voie de signalisation et mécanisme d'action
Le mécanisme d'action précis du this compound est actuellement à l'étude. Cependant, sur la base de composés similaires, une voie de signalisation hypothétique peut être proposée. Le diagramme suivant illustre une voie de signalisation générale dans laquelle un antagoniste de récepteur module l'activité cellulaire.
Caption: Voie de signalisation hypothétique de l'antagonisme des récepteurs par le this compound.
III. Protocoles expérimentaux
A. Préparation de la solution de sel physiologique (PSS)
Une solution saline physiologique est essentielle pour maintenir la viabilité des tissus.[2]
Tableau 1 : Recette de la solution saline physiologique (PSS)
| Composant | Concentration finale (mM) | Quantité pour 1 L (g) |
| NaCl | 118.0 | 6.9 |
| KCl | 4.7 | 0.35 |
| KH₂PO₄ | 1.2 | 0.16 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
| NaHCO₃ | 25.0 | 2.1 |
| Glucose | 11.1 | 2.0 |
Instructions :
-
Dissoudre les sels dans 800 ml d'eau distillée.
-
Ajouter le glucose et bien mélanger.
-
Porter le volume à 1 L avec de l'eau distillée.
-
Aérer la solution avec 95 % O₂ / 5 % CO₂ pendant au moins 15 minutes avant utilisation.
B. Protocole de bain de tissus isolés
Ce protocole est une méthode standard pour évaluer la contractilité des muscles lisses en réponse à des agents pharmacologiques.[1][2]
Flux de travail expérimental :
Caption: Flux de travail pour l'évaluation de l'efficacité du this compound dans un bain de tissus isolés.
Procédure détaillée :
-
Préparation du système : Préchauffer le système de bain de tissus à 37 °C et aérer la PSS avec 95 % O₂ / 5 % CO₂.[2]
-
Dissection et montage des tissus : Disséquer le tissu d'intérêt (par exemple, aorte thoracique de rat) en anneaux de 2 à 3 mm et les monter sur des transducteurs de force isométrique dans les chambres du bain de tissus remplies de PSS aérée.[1]
-
Équilibration : Laisser les tissus s'équilibrer sous une tension de repos optimale (par exemple, 1,5 g pour l'aorte de rat) pendant 60 à 90 minutes, en remplaçant la PSS toutes les 15 à 20 minutes.
-
Test de viabilité : Pour confirmer l'intégrité des muscles lisses, stimuler les tissus avec une concentration élevée de K⁺ (par exemple, 80 mM de KCl).[4] Laver les tissus et les laisser revenir à la ligne de base.
-
Incubation avec l'antagoniste : Incuber les tissus avec des concentrations croissantes de this compound ou le véhicule pendant une durée prédéterminée (par exemple, 30 minutes).
-
Courbe concentration-réponse de l'agoniste : En présence de this compound, ajouter cumulativement un agoniste (par exemple, la phényléphrine) pour construire une courbe concentration-réponse.[1]
-
Acquisition de données : Enregistrer les changements de tension isométrique à l'aide d'un système d'acquisition de données.[2]
IV. Présentation des données
Les données des études de bain de tissus sont généralement présentées sous forme de courbes concentration-réponse et de paramètres de puissance et d'efficacité dérivés.
Tableau 2 : Données quantitatives hypothétiques pour l'effet du this compound sur la contraction de l'aorte induite par la phényléphrine
| Concentration de this compound (nM) | pA₂ | Pente de Schild | Emax (% de la contraction maximale) |
| 0 (Véhicule) | - | - | 100 |
| 1 | 8.5 | 1.05 | 100 |
| 10 | 7.6 | 1.02 | 100 |
| 100 | 6.7 | 0.98 | 98 |
| 1000 | 5.8 | 0.95 | 85 |
Les valeurs de pA₂ et de pente de Schild sont dérivées de l'analyse de régression de Schild.
V. Analyse des données et interprétation
-
Courbes concentration-réponse : Tracer le pourcentage de la réponse maximale de l'agoniste en fonction de la concentration logarithmique de l'agoniste.
-
Analyse de Schild : Si le this compound est un antagoniste compétitif, les courbes concentration-réponse de l'agoniste seront déplacées vers la droite de manière parallèle sans réduction de la réponse maximale. Le pA₂, une mesure de la puissance de l'antagoniste, peut être calculé.
-
Antagonisme non compétitif : Si le this compound réduit la réponse maximale de l'agoniste, il peut s'agir d'un antagoniste non compétitif.
VI. Dépannage
Tableau 3 : Problèmes courants et solutions
| Problème | Cause possible | Solution |
| Aucune réponse à la stimulation par K⁺ élevé | Tissu non viable | Utiliser du tissu frais, s'assurer d'une dissection et d'un montage corrects |
| Réponses contractiles faibles | Tension de repos sous-optimale | Déterminer la tension de repos optimale pour le tissu |
| Variabilité élevée entre les tissus | Erreurs de pipetage, différences tissulaires | Utiliser des techniques de pipetage précises, randomiser les traitements |
VII. Conclusion
Les protocoles décrits fournissent une approche complète pour évaluer l'efficacité du this compound dans des préparations de tissus isolés. Une exécution et une analyse minutieuses de ces expériences fourniront des informations cruciales sur le profil pharmacologique de ce nouveau composé.
References
- 1. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Smooth Muscle Relaxation Using JNJ-10258859
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-10258859 is a highly potent and selective phosphodiesterase type 5 (PDE5) inhibitor, with a reported in vitro inhibitory constant (Ki) of 0.23 nM.[1] PDE5 is a key enzyme in the regulation of smooth muscle tone. It specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation.[1][2][3] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation within smooth muscle cells. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium.[2][4] This cascade of events ultimately leads to smooth muscle relaxation and vasodilation.[2][4]
These application notes provide a comprehensive overview of the use of this compound as a tool for studying smooth muscle relaxation. Detailed protocols for in vitro organ bath experiments are provided, along with representative data for potent PDE5 inhibitors to illustrate the expected outcomes. The information herein is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound on various smooth muscle tissues.
Mechanism of Action: Signaling Pathway
The primary mechanism by which this compound induces smooth muscle relaxation is through the potentiation of the nitric oxide (NO)/cGMP signaling pathway.
Quantitative Data
While specific experimental data for this compound on smooth muscle relaxation is not publicly available, the following table summarizes representative data for other potent PDE5 inhibitors, such as sildenafil and vardenafil, in various smooth muscle tissues. Given its high in vitro potency against the PDE5 enzyme, this compound is expected to exhibit similar or greater potency in functional assays.
| Compound | Tissue | Pre-contraction Agent | IC50 (nM) | Maximum Relaxation (Emax %) | Reference |
| Sildenafil | Rat Pulmonary Artery | Phenylephrine | 11 | ~100% | [5] |
| Sildenafil | Human Corpus Cavernosum | Phenylephrine | 3.5 | N/A | [6] |
| Vardenafil | Rat Anococcygeus Muscle | Carbachol | ~7.8 | >80% | [7] |
| Tadalafil | Rat Anococcygeus Muscle | Carbachol | ~20.4 | >80% | [7] |
Note: IC50 and Emax values are highly dependent on the specific experimental conditions, including tissue type, pre-contraction agent and concentration, and the presence of an NO donor.
Experimental Protocols
The following protocols describe the use of an in vitro organ bath to assess the smooth muscle relaxant effects of this compound.
Protocol 1: Evaluation of Vasorelaxant Effects on Isolated Aortic Rings
This protocol is designed to assess the vasorelaxant properties of this compound on isolated arterial smooth muscle.
Materials:
-
This compound
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (or other alpha-adrenergic agonist)
-
Isolated tissue organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rat or rabbit) according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.
-
-
Mounting:
-
Mount the aortic rings in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension of 1.5-2 grams and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
-
Contraction:
-
Induce a sustained contraction with a pre-determined concentration of a contractile agent, such as phenylephrine (e.g., 1 µM).
-
Allow the contraction to stabilize for 20-30 minutes.
-
-
Relaxation Response:
-
Once a stable plateau of contraction is achieved, add this compound to the organ bath in a cumulative manner (e.g., from 1 pM to 1 µM).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
-
Data Analysis:
-
Record the changes in tension.
-
Calculate the percentage of relaxation at each concentration relative to the maximal contraction induced by phenylephrine.
-
Plot the concentration-response curve and determine the IC50 (concentration causing 50% of maximal relaxation) and Emax (maximal relaxation) values.
-
Protocol 2: Assessment of Relaxant Effects on Tracheal Smooth Muscle
This protocol is adapted to study the effects of this compound on airway smooth muscle.
Materials:
-
This compound
-
Krebs-Henseleit solution
-
Carbachol (or other muscarinic agonist)
-
Isolated tissue organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Isolate the trachea from a euthanized animal (e.g., guinea pig).
-
Prepare tracheal strips or rings and mount them in an organ bath as described in Protocol 1.
-
-
Equilibration and Contraction:
-
Equilibrate the tissue under a resting tension of 1 gram for 60 minutes.
-
Induce a submaximal contraction with carbachol (e.g., 0.1-1 µM).
-
-
Relaxation Response and Data Analysis:
-
Follow steps 4 and 5 from Protocol 1 to obtain a concentration-response curve for this compound-induced relaxation of the pre-contracted tracheal tissue.
-
Important Considerations
-
Solubility: Ensure this compound is dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the organ bath does not exceed a level that affects tissue viability (typically <0.1%).
-
Endothelium-Dependence: To investigate if the relaxant effect is dependent on the endothelium (and thus endogenous NO production), experiments can be repeated on aortic rings where the endothelium has been mechanically removed.
-
NO-Dependence: The involvement of the NO/cGMP pathway can be further confirmed by pre-treating the tissue with an inhibitor of nitric oxide synthase (e.g., L-NAME) or soluble guanylate cyclase (e.g., ODQ). This is expected to significantly attenuate the relaxant effect of this compound.[8]
These protocols and notes provide a foundational framework for investigating the smooth muscle relaxant properties of this compound. Researchers should optimize the specific conditions for their experimental setup and tissue of interest.
References
- 1. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. munin.uit.no [munin.uit.no]
- 5. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EFFECT OF THE PHOSPHODIESTERASE 5 INHIBITORS SILDENAFIL, TADALAFIL AND VARDENAFIL ON RAT ANOCOCCYGEUS MUSCLE: FUNCTIONAL AND BIOCHEMICAL ASPECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Selectivity of Novel Kinase Inhibitors (e.g., JNJ-10258859)
Disclaimer: No public scientific literature or database information is currently available for a compound designated "JNJ-10258859." The following technical support guide is a generalized framework designed to assist researchers, scientists, and drug development professionals in improving the experimental selectivity of novel kinase inhibitors, using "this compound" as a placeholder for a hypothetical compound.
This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help navigate the complexities of kinase inhibitor selectivity and off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for kinase inhibitors?
A: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[1][2][3] This is a common challenge because the ATP-binding site, the target for many inhibitors, is highly conserved across the human kinome.[4][5] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the biological role of the intended target kinase.[1][2][3][5]
Q2: How can I determine if my kinase inhibitor is exhibiting off-target effects in my experiments?
A: A multi-faceted approach is recommended to investigate potential off-target effects:
-
Phenotypic Discrepancy: Observe if the cellular phenotype is inconsistent with the known function of the intended target kinase.[1][6]
-
Dose-Response Mismatch: Compare the inhibitor concentration required to elicit the cellular phenotype with its biochemical IC50 for the target kinase. A significant difference may suggest off-target activity.[1][6]
-
Use of Structurally Unrelated Inhibitors: Employ a control compound with a different chemical scaffold that also targets the same kinase. If this second inhibitor does not produce the same phenotype, it's likely the initial observations are due to off-target effects of your primary compound.[2][3]
-
Rescue Experiments: In a cellular model, overexpress a version of the target kinase that has been mutated to be resistant to the inhibitor. If the inhibitor's effect is not reversed, it strongly suggests the involvement of off-targets.[2]
-
Target Engagement Assays: Directly confirm that the inhibitor is binding to its intended target in your cellular system at the concentrations being used.[2][7]
Q3: What are the standard methods for profiling the selectivity of a kinase inhibitor?
A: The most common and comprehensive method is to screen the inhibitor against a large panel of recombinant human kinases.[6][8] These kinase profiling services are offered by specialized labs and typically test the compound at one or more concentrations to determine the percentage of inhibition against each kinase.[8][9] For hits above a certain threshold (e.g., >70% inhibition), follow-up dose-response curves are generated to determine the IC50 values.[8] The results provide a detailed map of the inhibitor's selectivity across the kinome.
Troubleshooting Guide: Addressing Selectivity Issues
Issue 1: My inhibitor shows activity against multiple kinases in a profiling screen. How can I improve its functional selectivity in my experiments?
-
Possible Cause: The inhibitor concentration used is too high, leading to the engagement of lower-affinity off-targets.
-
Troubleshooting Steps:
-
Titrate the Inhibitor Concentration: Perform a dose-response experiment in your cellular assay to identify the minimal concentration that produces the desired on-target effect. Using the lowest effective concentration will minimize the risk of engaging off-targets.[3]
-
Correlate with On-Target Inhibition: Ensure that the effective concentration range in your cellular assay aligns with the biochemical IC50 for the intended target.
-
Employ a More Selective Inhibitor: If available, use a structurally distinct and more selective inhibitor for the same target as a control to confirm that the observed phenotype is due to on-target inhibition.[2][3]
-
Issue 2: I'm observing a cellular phenotype that doesn't align with the known signaling pathway of the target kinase.
-
Possible Cause: The phenotype may be a result of the inhibitor acting on an unexpected off-target kinase that is active in your specific cell line.
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Use a structurally different inhibitor for the same target. If the phenotype is not replicated, it's likely an off-target effect of your initial compound.[2]
-
Conduct a Rescue Experiment: As described in the FAQs, a rescue experiment with an inhibitor-resistant mutant of the target can provide strong evidence for on- or off-target effects.[2]
-
Knockdown of the Intended Target: Use genetic methods like siRNA or CRISPR to reduce the expression of the target kinase. If this does not replicate the inhibitor's phenotype, it points towards off-target effects.[3]
-
Issue 3: My experimental results are inconsistent across different cell lines.
-
Possible Cause: Different cell lines have varying expression levels of kinases (the "kinome"). An off-target kinase that is highly expressed in one cell line but not another could be responsible for the inconsistent results.
-
Troubleshooting Steps:
-
Characterize the Kinome of Your Cell Lines: If possible, use proteomic or transcriptomic data to understand the expression profile of kinases in your cell models.
-
Validate On-Target Engagement: Confirm that your inhibitor is engaging the intended target in all cell lines being used. A lack of target expression or activation in a particular cell line could explain the lack of effect.
-
Cross-reference with Profiling Data: Compare the kinome expression data with your inhibitor's selectivity profile to identify potential off-targets that are uniquely expressed in the responsive cell lines.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile for this compound
This table illustrates how to present quantitative data from a kinase selectivity screen. The data is for a hypothetical inhibitor, "this compound," with a primary target of Kinase A.
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / Target IC50) | Notes |
| Kinase A (Primary Target) | 10 | - | Potent on-target activity |
| Kinase B | 50 | 5 | 5-fold less potent than on-target |
| Kinase C | 250 | 25 | 25-fold less potent than on-target |
| Kinase D | >10,000 | >1,000 | Negligible activity |
| Kinase E | 80 | 8 | 8-fold less potent than on-target |
| Kinase F | >10,000 | >1,000 | Negligible activity |
Experimental Protocols
Protocol: In Vitro Biochemical Kinase Assay for Selectivity Profiling
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a panel of kinases.
Objective: To determine the IC50 value of this compound against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well assay plates
-
Plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Km for each respective kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the remaining kinase activity using a suitable method, such as the ADP-Glo™ assay, which measures the amount of ADP produced.
-
Data Analysis: Read the signal on a plate reader. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow for Improving Selectivity
Caption: Workflow for assessing and improving the experimental selectivity of a kinase inhibitor.
Troubleshooting Logic for Off-Target Effects
Caption: Decision tree for troubleshooting suspected off-target effects of a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
interpreting unexpected results with JNJ-10258859
Welcome to the technical support center for JNJ-10258859. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results during their experiments with this novel Kinase X inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase X, a key enzyme in the hypothetical "Growth Factor Y" signaling pathway, which is frequently dysregulated in certain cancers. Its primary mechanism is to block the phosphorylation of downstream substrates of Kinase X, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells with an overactive Growth Factor Y pathway.
Q2: What are the expected results in a typical cell viability assay?
A2: In cancer cell lines with a known dependency on the Growth Factor Y/Kinase X signaling axis, a dose-dependent decrease in cell viability is the expected outcome upon treatment with this compound. The IC50 value can vary between cell lines and is influenced by factors such as the level of Kinase X expression and the presence of any mutations.
Q3: Are there any known off-target effects for this compound?
A3: While this compound has been designed for high selectivity towards Kinase X, some minor off-target activity against structurally similar kinases has been observed in broad-panel kinase screening assays. These potential off-target effects should be considered when interpreting unexpected phenotypes.
Troubleshooting Guides
Unexpected Result 1: No significant decrease in cell viability in a sensitive cell line.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Compound Instability | Verify the integrity and concentration of your this compound stock solution. | Protocol: Stock Solution Quality Control 1. Prepare fresh dilutions of this compound from your stock. 2. Run a control experiment with a freshly prepared stock solution. 3. Consider analytical chemistry techniques (e.g., HPLC-MS) to confirm the identity and purity of the compound. |
| Cell Line Integrity | Confirm the identity and health of your cell line. | Protocol: Cell Line Authentication and Health Check 1. Perform STR profiling to authenticate the cell line. 2. Regularly test for mycoplasma contamination. 3. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Assay Interference | Rule out interference of the compound with the assay reagents. | Protocol: Cell-Free Assay Control 1. Perform the viability assay in a cell-free system with and without this compound. 2. A change in signal in the absence of cells indicates assay interference. |
Logical Workflow for Troubleshooting Lack of Efficacy
Caption: Troubleshooting workflow for unexpected lack of efficacy.
Unexpected Result 2: Cell death observed in a resistant (Kinase X-negative) cell line.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Off-Target Effects | Investigate potential off-target kinases that might be expressed in the resistant cell line. | Protocol: Off-Target Kinase Profiling 1. Perform a broad-panel kinase screen with this compound. 2. Use techniques like RNA-seq to identify expressed kinases in the resistant cell line that are potential off-targets. |
| General Cytotoxicity | Assess for non-specific cytotoxic effects at the concentrations used. | Protocol: Cytotoxicity Assay 1. Utilize a different viability assay that measures a distinct cellular parameter (e.g., membrane integrity via LDH release). 2. Compare the IC50 values obtained from different assays. A significant discrepancy may suggest non-specific effects. |
Signaling Pathway: this compound Mechanism of Action
Caption: Simplified signaling pathway for this compound.
Quantitative Data Summary
Table 1: In Vitro Kinase Selectivity of this compound
| Kinase Target | IC50 (nM) |
| Kinase X | 5 |
| Kinase A | 5,200 |
| Kinase B | 8,500 |
| Kinase C | >10,000 |
Table 2: Cell Viability (IC50) in Various Cancer Cell Lines
| Cell Line | Kinase X Status | IC50 (nM) |
| Cell Line 1 | High Expression | 15 |
| Cell Line 2 | Wild-Type | 250 |
| Cell Line 3 | Negative | >10,000 |
Experimental Protocols
Protocol: Standard Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO). Add the compound to the cells at the desired final concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time (typically 48-72 hours).
-
Assay: Add the resazurin-based reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Data Acquisition: Measure the fluorescence (or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
preventing JNJ-10258859 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of JNJ-10258859 in experimental setups. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the intracellular concentration of cGMP, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is central to its therapeutic effects.
Q2: What are the primary factors that can cause this compound degradation?
Based on the general stability of phosphodiesterase type 5 (PDE5) inhibitors, the primary factors that could lead to the degradation of this compound include:
-
pH Extremes: Exposure to strong acidic or alkaline conditions can cause hydrolysis.
-
Oxidizing Agents: The presence of oxidizing agents may lead to chemical modification and degradation.
-
Light Exposure: Like many complex organic molecules, prolonged exposure to UV or high-intensity visible light may induce photolytic degradation.
-
Elevated Temperatures: High temperatures can accelerate the rate of chemical degradation.
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store the compound at -20°C in a tightly sealed container.[1] For short-term storage or when in solution, protection from light by using amber vials or covering the container with aluminum foil is advisable.
Q4: What solvents are recommended for dissolving this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which could participate in hydrolysis, and other reactive impurities. For final experimental concentrations, the DMSO stock solution is often diluted in an appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in stock solution or during the experiment. | 1. Prepare fresh stock solutions of this compound in high-purity, anhydrous DMSO. 2. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. 3. Protect solutions from light at all stages of the experiment. 4. Ensure the pH of the experimental buffer is within a neutral and stable range. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound or interaction with experimental components. | 1. Perform a forced degradation study (see protocol below) to identify potential degradation products. 2. Analyze a blank sample containing all experimental components except this compound to identify any interfering peaks. 3. Ensure the purity of all solvents and reagents used in the experiment. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of DMSO or other organic co-solvents is sufficient to maintain solubility. 2. Consider the use of solubilizing agents, such as cyclodextrins, if compatible with the experimental setup. 3. Prepare the final dilution just before use and ensure thorough mixing. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Incubator/oven
-
Photostability chamber
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of each stressed sample.
-
Neutralize the acidic and alkaline samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Data Presentation:
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | [Insert Data] | [Insert Data] |
| 0.1 M NaOH | 24 | 60 | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 24 | Room Temp | [Insert Data] | [Insert Data] |
| Thermal | 48 | 60 | [Insert Data] | [Insert Data] |
| Photolytic | - | - | [Insert Data] | [Insert Data] |
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reverse-phase HPLC method for the quantification of this compound and the separation of its degradation products.
Objective: To develop a validated HPLC method to assess the stability of this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength for this compound) |
| Injection Volume | 10 µL |
Methodology:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 10 µg/mL).
-
Sample Preparation: Dilute the samples from the forced degradation study to the same concentration as the standard.
-
Analysis: Inject the standard and samples into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Determine the retention time of this compound from the standard chromatogram.
-
Calculate the percentage degradation in the stressed samples by comparing the peak area of this compound to that of an unstressed control sample.
-
Ensure that all degradation product peaks are well-resolved from the parent compound peak.
-
Visualizations
Caption: Signaling pathway of PDE5 inhibition by this compound.
Caption: Workflow for a forced degradation study of this compound.
References
JNJ-10258859 stability and storage best practices
This technical support center provides guidance on the stability, storage, and handling of JNJ-10258859 for researchers, scientists, and drug development professionals. The information is compiled from publicly available data and general laboratory best practices.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₄N₄O₃ | PubChem[1] |
| Molecular Weight | 488.5 g/mol | PubChem[1] |
| IUPAC Name | (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-[5-(4-methoxyphenyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one | PubChem[1] |
| CAS Number | 374927-03-4 | PubChem[1] |
| Mechanism of Action | Potent and selective phosphodiesterase type 5 (PDE5) inhibitor | Tebubio[2], Labshake[3] |
Stability and Storage Best Practices
Currently, detailed public data on the comprehensive stability of this compound under various conditions (e.g., different solvents, light exposure, and a range of temperatures) is limited. The following recommendations are based on information from a commercial supplier and general best practices for handling research compounds.
| Condition | Recommendation | Source |
| Storage Temperature | -20°C | Tebubio[2][4] |
| Shipping | Shipped on a cool pack. | Tebubio[2][4] |
| Long-term Storage | Store in a tightly sealed container at the recommended temperature. | General Best Practice |
| Solution Stability | Information not publicly available. It is recommended to prepare fresh solutions for each experiment or conduct in-house stability studies for frozen aliquots. | General Best Practice |
| Light Sensitivity | Information not publicly available. As a precaution, protect from direct light. | General Best Practice |
Troubleshooting Guide & FAQs
This section addresses potential issues that researchers may encounter during their experiments with this compound.
Q1: I received this compound, and the cool pack was no longer cold. Is the compound still viable?
A1: While the supplier ships this compound on a cool pack, the viability of the compound upon arrival with a thawed pack is not definitively known from public data. For critical experiments, it is advisable to contact the supplier for guidance on temperature excursions. For non-critical experiments, you may proceed but should be aware of the potential for reduced activity.
Q2: How should I prepare a stock solution of this compound?
Q3: Can I store this compound in solution? If so, for how long?
A3: There is no publicly available data on the stability of this compound in solution. The best practice is to prepare fresh solutions for each experiment. If you need to store solutions, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. A small-scale stability study should be performed by testing an aged aliquot against a freshly prepared solution to determine the stability under your specific storage conditions.
Q4: My experiment is not showing the expected results. Could the this compound have degraded?
A4: Several factors could lead to unexpected results. First, verify the proper storage and handling of the compound. Improper storage, such as repeated freeze-thaw cycles of solutions or storage at room temperature, can lead to degradation. Second, confirm the concentration and preparation of your working solutions. If you suspect compound degradation, it is recommended to use a fresh vial of the compound or purchase a new batch.
Q5: How does this compound work?
A5: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[2][3] PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the intracellular levels of cGMP, which then acts as a second messenger in various signaling pathways.
Signaling Pathway
This compound Mechanism of Action: Inhibition of the PDE5/cGMP Signaling Pathway
This compound exerts its effect by modulating the nitric oxide (NO)-cGMP signaling pathway. In this pathway, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation. PDE5 is the enzyme responsible for the degradation of cGMP to the inactive GMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation and enhanced PKG signaling.
Caption: Mechanism of this compound action via PDE5 inhibition.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely available in the public domain. Researchers should develop specific protocols based on their experimental needs, taking into consideration the information provided in this guide. Key steps in a typical experimental workflow would include:
Caption: General experimental workflow for using this compound.
References
minimizing variability in JNJ-10258859 experimental results
Technical Support Center: JNJ-10258859
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results when working with this potent and selective phosphodiesterase type 5 (PDE5) inhibitor.
This compound acts by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). This inhibition leads to an accumulation of cGMP, a key second messenger in various physiological processes. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliable and reproducible use of this compound in your research.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: High Variability in cGMP Levels Between Replicates
-
Question: We are measuring intracellular cGMP levels in response to a nitric oxide (NO) donor and this compound, but we observe significant variability between our replicate wells. What are the potential causes and solutions?
-
Answer: High variability in cGMP measurements can stem from several factors related to cell handling, reagent preparation, and the experimental workflow.
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability. Ensure your cell suspension is homogenous before and during plating. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell settling.
-
Variable NO Donor Activity: The potency of NO donors can degrade over time. Prepare fresh solutions of your NO donor for each experiment and protect them from light. Ensure the final concentration is consistent across all wells.
-
Pipetting Inaccuracies: Calibrate your pipettes regularly. When adding this compound, the NO donor, or lysis buffers, ensure precise and consistent volumes are dispensed into each well. Pre-wetting pipette tips can improve accuracy.
-
Cell Health and Passage Number: Use cells that are in a consistent, logarithmic growth phase and within a defined low passage number range.[1] Cellular stress or high passage numbers can alter signaling responses.
-
Issue 2: Lower Than Expected Potentiation of cGMP Signaling
-
Question: this compound is not potentiating the NO-induced cGMP response in our cells as effectively as anticipated. What could be the reason?
-
Answer: A suboptimal potentiation effect can be due to issues with the compound itself, the cells, or the assay conditions.
-
Compound Solubility and Stability: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium. Poor solubility can lead to a lower effective concentration. Store the stock solution at the recommended temperature to maintain its stability.
-
Insufficient NO Stimulation: The effect of this compound is dependent on the basal level of cGMP produced in response to NO. If the concentration of the NO donor is too low, the potentiation by the PDE5 inhibitor will be minimal. Consider performing a dose-response curve for your NO donor to determine the optimal concentration.
-
Cell Line Responsiveness: Verify that your chosen cell line expresses soluble guanylate cyclase (sGC), the enzyme that produces cGMP in response to NO. Low sGC expression will result in a weak response to NO and consequently, a diminished effect of this compound.
-
Presence of Other PDE Isoforms: While this compound is highly selective for PDE5, some cell types may predominantly express other PDE isoforms that also degrade cGMP. In such cases, a PDE5-specific inhibitor may have a limited effect.
-
Issue 3: Inconsistent Dose-Response Curve for this compound
-
Question: We are generating a dose-response curve for this compound, but the results are not consistent across experiments. How can we improve the reproducibility?
-
Answer: Achieving a consistent dose-response curve requires meticulous attention to detail at every step of the experiment.
-
Accurate Serial Dilutions: Prepare your serial dilutions of this compound carefully and use fresh dilution series for each experiment. Minor errors in dilution can lead to significant shifts in the calculated IC50 or EC50 values.
-
Standardized Incubation Times: The pre-incubation time with this compound and the subsequent stimulation time with the NO donor should be kept constant across all experiments.[1]
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is the same in all wells, including the controls. High concentrations of some solvents can affect cell viability and enzyme activity.
-
Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to variability.[2] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound leads to an increase in intracellular cGMP levels, thereby amplifying the downstream effects of the nitric oxide (NO)/cGMP signaling pathway.
Q2: How should I prepare and store this compound?
A2: this compound is typically provided as a solid. It should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Store the stock solution at -20°C or -80°C to ensure stability. For working solutions, dilute the stock solution in your experimental buffer or cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: What cell lines are suitable for studying the effects of this compound?
A3: The choice of cell line depends on your research question. Suitable cell lines should express the components of the NO/cGMP signaling pathway, particularly soluble guanylate cyclase (sGC) and PDE5. Examples of commonly used cell lines in this context include vascular smooth muscle cells, endothelial cells, and certain neuronal cell lines. It is advisable to confirm the expression of these key proteins in your chosen cell line before initiating experiments.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been evaluated in in vivo models. When planning in vivo experiments, it is crucial to consider the appropriate vehicle for administration, the route of administration, and the pharmacokinetic and pharmacodynamic properties of the compound to determine the optimal dosing regimen.
Data Presentation
Table 1: Troubleshooting Common Sources of Variability in cGMP Assays
| Source of Variability | Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Non-homogenous cell suspension, improper plating technique. | Thoroughly mix cell suspension before and during plating. Allow plate to rest at room temperature on a level surface for 15-20 minutes before incubation. |
| Variable NO Donor Activity | Degradation of NO donor over time. | Prepare fresh NO donor solutions for each experiment and protect from light. |
| Pipetting Errors | Inaccurate or inconsistent dispensing of reagents. | Regularly calibrate pipettes. Use appropriate pipette for the volume. Pre-wet tips before aspirating. |
| Compound Solubility | Incomplete dissolution of this compound. | Ensure complete dissolution in the appropriate solvent before further dilution. |
| Incubation Times | Inconsistent pre-incubation or stimulation times. | Standardize all incubation times across experiments. |
| Plate Edge Effects | Increased evaporation and temperature gradients in outer wells. | Avoid using outer wells for samples; fill with sterile media or PBS. |
Experimental Protocols
Protocol: Measurement of Intracellular cGMP Levels in Cultured Cells
This protocol describes a method for quantifying the effect of this compound on NO-stimulated cGMP accumulation in a cell-based assay.
Materials:
-
Cell line expressing sGC and PDE5 (e.g., vascular smooth muscle cells)
-
Complete cell culture medium
-
This compound
-
Nitric oxide donor (e.g., Sodium Nitroprusside - SNP)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment:
-
Wash the cells once with warm PBS.
-
Add serum-free medium to each well and incubate for 1-2 hours to starve the cells.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the medium and add the this compound dilutions to the appropriate wells. Incubate for 30 minutes at 37°C.
-
-
NO Stimulation:
-
Prepare a fresh solution of the NO donor (e.g., SNP) in serum-free medium.
-
Add the NO donor solution to the wells containing this compound. Include control wells with no NO donor and wells with NO donor alone.
-
Incubate for the desired time (e.g., 10-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add the recommended volume of cell lysis buffer from the cGMP EIA kit to each well.
-
Incubate on a plate shaker for 10 minutes at room temperature to ensure complete lysis.
-
-
cGMP Quantification:
-
Use the cell lysates to measure cGMP concentrations according to the manufacturer's instructions for the cGMP EIA kit.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Plot the cGMP concentration against the concentration of this compound to generate a dose-response curve.
-
Visualizations
Caption: Workflow for measuring intracellular cGMP.
Caption: The NO/cGMP signaling pathway and the action of this compound.
Caption: Troubleshooting logic for a low cGMP signal.
References
optimizing incubation time for JNJ-10258859 in cell assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-10258859 in cell-based assays.
Introduction to this compound
This compound is a highly potent and selective phosphodiesterase type 5 (PDE5) inhibitor with a reported Ki of 0.23 nM.[1] Its primary mechanism of action is the inhibition of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates downstream signaling pathways.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is the enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP) to 5'-GMP.[2] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation within the cell. This elevated cGMP level activates protein kinase G (PKG), which then phosphorylates various downstream targets, resulting in a range of physiological responses.[3]
Q2: Which signaling pathway does this compound modulate?
A2: this compound modulates the Nitric Oxide (NO)/cGMP signaling pathway.[4] This pathway is initiated by the production of NO, which activates soluble guanylate cyclase (sGC) to produce cGMP from GTP. This compound acts downstream by preventing the degradation of this cGMP.
Q3: What are the key considerations for designing a cell-based assay with this compound?
A3: Key considerations include:
-
Cell Line Selection: Choose a cell line that expresses PDE5 and has a functional NO/cGMP signaling pathway.
-
Assay Readout: Common readouts include measuring intracellular cGMP levels, assessing the phosphorylation of downstream targets of PKG, or measuring a functional cellular response (e.g., smooth muscle relaxation).
-
Stimulation: In many experimental setups, cells need to be stimulated to produce a basal level of cGMP before adding the inhibitor. Common stimuli include NO donors like sodium nitroprusside (SNP).
-
Incubation Time: The optimal incubation time with this compound needs to be determined empirically for each cell type and assay.
-
Compound Concentration: Due to its high potency (Ki = 0.23 nM), a wide range of concentrations, including very low nanomolar and picomolar ranges, should be tested.
Q4: What is a recommended starting point for the incubation time with this compound?
A4: Based on protocols for other PDE5 inhibitors and general cell-based assay principles, a good starting point for incubation time is 30 to 60 minutes.[5] However, due to the high potency of this compound, it is crucial to perform a time-course experiment to determine the optimal incubation time for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | 1. Inactive compound. 2. Low PDE5 expression in the chosen cell line. 3. Insufficient stimulation of cGMP production. 4. Suboptimal incubation time. 5. Incorrect assay conditions (e.g., pH, temperature). | 1. Verify the integrity and concentration of the this compound stock solution. 2. Confirm PDE5 expression in your cell line via Western blot or qPCR. Consider using a cell line with known high PDE5 expression. 3. Optimize the concentration of the stimulating agent (e.g., SNP) and the pre-incubation time. 4. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation time. 5. Ensure all assay buffers and incubation conditions are within the recommended range for PDE5 activity. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors, especially with a potent compound. 3. Cell health issues (e.g., contamination, high passage number). 4. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use a consistent seeding protocol. 2. Use calibrated pipettes and perform serial dilutions carefully. For very low concentrations, consider using a carrier protein like BSA in the dilution buffer. 3. Regularly check for mycoplasma contamination and use cells within a consistent and low passage number range. 4. Avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity. |
| Unexpected bell-shaped dose-response curve | 1. Compound precipitation at high concentrations. 2. Off-target effects at high concentrations. 3. Cellular toxicity at high concentrations. | 1. Check the solubility of this compound in your assay medium. Consider using a lower top concentration or a different solvent. 2. Investigate potential off-target effects by testing the compound in a PDE5-knockout or knockdown cell line. 3. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assay to assess cytotoxicity. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a cGMP Immunoassay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a whole-cell-based assay.
Materials:
-
This compound
-
Cell line expressing PDE5 (e.g., A549, HEK293)
-
Cell culture medium
-
Sodium Nitroprusside (SNP) or other NO donor
-
Lysis buffer
-
cGMP immunoassay kit (e.g., ELISA, HTRF)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
Pre-incubation with Inhibitor: Remove the culture medium and add the diluted this compound or vehicle control to the cells. Incubate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Add a stimulating agent such as SNP to all wells to induce cGMP production. The concentration and incubation time for the stimulus should be optimized beforehand.
-
Cell Lysis: After stimulation, aspirate the medium and lyse the cells according to the cGMP assay kit manufacturer's instructions.
-
cGMP Quantification: Determine the cGMP concentration in each lysate using the cGMP immunoassay kit.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Optimization of Incubation Time
Procedure:
-
Follow the IC50 determination protocol as described above.
-
Select a concentration of this compound that is expected to give a sub-maximal but clear inhibitory effect (e.g., around the expected IC50).
-
In separate sets of wells, vary the pre-incubation time with this compound (e.g., 5, 15, 30, 60, 90, 120 minutes) before adding the stimulus.
-
Measure the cGMP levels for each time point.
-
Plot the cGMP concentration (or percent inhibition) against the incubation time. The optimal incubation time is typically the point at which the inhibitory effect reaches a stable plateau.
Data Presentation
Table 1: Example Data for this compound IC50 Determination
| This compound (nM) | cGMP (pmol/well) | % Inhibition |
| 0 (Vehicle) | 10.2 | 0 |
| 0.01 | 9.8 | 3.9 |
| 0.1 | 7.5 | 26.5 |
| 0.23 | 5.1 | 50.0 |
| 1 | 2.3 | 77.5 |
| 10 | 0.8 | 92.2 |
| 100 | 0.5 | 95.1 |
Table 2: Example Data for Incubation Time Optimization
| Incubation Time (min) | cGMP (pmol/well) at 0.2 nM this compound | % Inhibition |
| 5 | 8.1 | 20.6 |
| 15 | 6.2 | 39.2 |
| 30 | 5.2 | 49.0 |
| 60 | 5.1 | 50.0 |
| 90 | 5.1 | 50.0 |
| 120 | 5.0 | 51.0 |
Visualizations
References
Validation & Comparative
JNJ-10258859 and Sildenafil: A Comparative Analysis of Potency and Efficacy in PDE5 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacological properties of JNJ-10258859 and sildenafil, two potent inhibitors of phosphodiesterase type 5 (PDE5). The data presented is based on available preclinical findings.
Executive Summary
This compound has emerged as a highly potent and selective phosphodiesterase type 5 (PDE5) inhibitor, demonstrating superior in vitro potency compared to the well-established drug, sildenafil. While both compounds exhibit similar in vivo efficacy in animal models, the higher in vitro potency of this compound suggests a potential for different dosing and clinical profiles. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathway to provide a comprehensive comparison.
Data Presentation
The following tables summarize the key quantitative data comparing the potency and selectivity of this compound and sildenafil.
| Compound | PDE5 Inhibition (Ki) | Selectivity vs. PDE1-4 | Selectivity vs. PDE6 |
| This compound | 0.23 nM[1] | ≥22,000-fold[1] | 27-fold[1] |
| Sildenafil | - | - | - |
| Data for sildenafil's Ki and selectivity from the same direct comparative study were not available in the provided search results. However, sildenafil is a known potent and selective PDE5 inhibitor. |
| In Vitro Assay | This compound | Sildenafil |
| Potentiation of NO-induced cGMP accumulation | More potent[1] | - |
| In Vivo Model (Anesthetized Dog) | This compound | Sildenafil |
| Enhancement of Intracavernosal Pressure | Similar efficacy[1] | Similar efficacy[1] |
| Effect on Mean Aortic Pressure | No significant effect[1] | - |
| Effect on Heart Rate | No significant effect[1] | - |
Mechanism of Action: PDE5 Inhibition
Both this compound and sildenafil exert their pharmacological effects by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1][2][3][4][5] PDE5 is predominantly expressed in the corpus cavernosum of the penis and the pulmonary vasculature.[5]
The signaling pathway is initiated by the release of nitric oxide (NO) during sexual stimulation. NO activates guanylate cyclase, which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[1][5] cGMP acts as a second messenger, leading to smooth muscle relaxation and vasodilation, resulting in increased blood flow to the corpus cavernosum and penile erection.[1][5]
PDE5 metabolizes and degrades cGMP, thus terminating its vasodilatory effects.[2][3][4] By inhibiting PDE5, this compound and sildenafil prevent the breakdown of cGMP, leading to its accumulation and a prolonged and enhanced erectile response to sexual stimulation.[1][5]
Experimental Protocols
The comparative data for this compound and sildenafil are based on the following experimental methodologies:
1. Phosphodiesterase Enzyme Inhibition Assay:
-
Objective: To determine the inhibitory potency (Ki) and selectivity of this compound.
-
Methodology: The inhibitory effects of the compound were assessed against a panel of partially purified human phosphodiesterase enzymes (PDE1-6). The concentration of the compound required to cause 50% inhibition of enzyme activity (IC50) was determined, and the Ki value was subsequently calculated. Selectivity was determined by comparing the Ki for PDE5 to that of other PDE subtypes.[1]
2. Cell-Based cGMP Accumulation Assay:
-
Objective: To evaluate the in vitro potency of this compound and sildenafil in a cellular context.
-
Methodology: A cell-based assay was utilized to measure the potentiation of nitric oxide (NO)-induced accumulation of intracellular cGMP. The potency of this compound was directly compared to that of sildenafil in this system.[1]
3. In Vivo Model of Erectile Function (Anesthetized Dog):
-
Objective: To assess the in vivo efficacy of this compound and sildenafil.
-
Methodology: Anesthetized dogs were used as the animal model. The pelvic nerve was electrically stimulated to induce an erectile response, which was quantified by measuring the intracavernosal pressure (ICP). The compounds were administered intravenously, and their ability to enhance both the amplitude and duration of the ICP increase was evaluated. Mean aortic pressure and heart rate were also monitored to assess cardiovascular side effects.[1]
Conclusion
The available preclinical data indicates that this compound is a more potent inhibitor of PDE5 in vitro compared to sildenafil.[1] However, this enhanced in vitro potency did not translate to superior efficacy in the in vivo animal model studied, where both compounds demonstrated similar effects on erectile function.[1] The high selectivity of this compound for PDE5 over other phosphodiesterase subtypes is a promising characteristic, potentially minimizing off-target effects. Further clinical investigation would be required to determine if the observed differences in in vitro potency have any clinical significance in terms of dosing, efficacy, or side effect profile in humans.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | C30H24N4O3 | CID 10074226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 study of intratumoral administration of JNJ-87704916 an oncolytic virus as monotherapy and in combination for advanced solid tumors | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 5. Pharmacological characterisation of JNJ-78911118, a novel, centrally-penetrant, selective GluN2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JNJ-10258859 and Other Selective PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel phosphodiesterase type 5 (PDE5) inhibitor, JNJ-10258859, with other well-established selective PDE5 inhibitors: sildenafil, tadalafil, vardenafil, and avanafil. The information presented is based on available preclinical and clinical data, focusing on biochemical potency, selectivity, pharmacokinetics, and efficacy.
Mechanism of Action: The cGMP Signaling Pathway
Selective PDE5 inhibitors exert their therapeutic effects, primarily in the treatment of erectile dysfunction (ED), by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] Upon sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis.[2][4] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP.[2][5] Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, resulting in increased blood flow and penile erection.[2][3][4]
The action of cGMP is terminated by its degradation by PDE5.[1][3] Selective PDE5 inhibitors, being structurally similar to cGMP, act as competitive inhibitors of this enzyme.[3] By blocking the degradation of cGMP, these inhibitors enhance and prolong the pro-erectile signal, but they do not initiate erection in the absence of sexual stimulation.[2][6]
Figure 1: Simplified signaling pathway of PDE5 inhibitors.
Comparative Performance Data
The following tables summarize the key in vitro and pharmacokinetic properties of this compound and other selected PDE5 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | PDE5 Ki (nM) | PDE5 IC50 (nM) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE11 (fold) |
| This compound | 0.23 | - | 27 | >22,000 | - |
| Sildenafil | - | 3.5 | ~10 | ~41-136 | 10-100 |
| Tadalafil | - | 1.8 | >1000 | >10,000 | ~7.1 |
| Vardenafil | - | 0.7 | ~15 | ~41-136 | >1000 |
| Avanafil | - | 5.2 | >100 | >1000 | >1000 |
Data compiled from multiple sources. Note: Direct comparison of Ki and IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Pharmacokinetic Properties
| Compound | Time to Peak Plasma Concentration (Tmax) | Half-life (t1/2) | Effect of High-Fat Meal on Absorption |
| This compound | - | - | - |
| Sildenafil | ~1 hour | 3-5 hours | Delayed absorption |
| Tadalafil | ~2 hours | ~17.5 hours | No significant effect |
| Vardenafil | ~0.7-0.9 hours | 4-5 hours | Delayed absorption |
| Avanafil | ~0.5-0.75 hours | ~5 hours | Minor delay in absorption |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental procedures used in the characterization of PDE5 inhibitors.
Determination of PDE5 Inhibitory Potency (IC50/Ki)
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of PDE5 by 50% (IC50) or to determine the inhibition constant (Ki).
General Protocol:
-
Enzyme Preparation: Recombinant human PDE5 is purified from a suitable expression system (e.g., Sf9 insect cells).
-
Assay Buffer: A buffer containing Tris-HCl, MgCl2, and other necessary co-factors is prepared.
-
Substrate: Radiolabeled [3H]cGMP is used as the substrate.
-
Inhibitor Dilutions: A series of concentrations of the test compound (e.g., this compound) are prepared.
-
Reaction: The PDE5 enzyme is incubated with the inhibitor at various concentrations in the presence of [3H]cGMP. The reaction is initiated by the addition of the substrate and allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by boiling or the addition of a stop solution.
-
Separation: The product of the reaction, [3H]5'-GMP, is separated from the unhydrolyzed substrate, [3H]cGMP. This can be achieved using anion-exchange chromatography.
-
Quantification: The amount of [3H]5'-GMP is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
In Vivo Efficacy in Animal Models
Objective: To assess the ability of a PDE5 inhibitor to enhance erectile function in a living organism.
Animal Model: Anesthetized male dogs are a commonly used model.[7]
General Protocol:
-
Anesthesia and Surgical Preparation: Dogs are anesthetized, and the carotid artery and jugular vein are cannulated for blood pressure monitoring and drug administration, respectively. The intracavernosal pressure (ICP) is monitored by inserting a needle connected to a pressure transducer into the corpus cavernosum.
-
Nerve Stimulation: The pelvic nerve is isolated and stimulated electrically to induce erections. A range of stimulation frequencies is typically used to generate a frequency-response curve.
-
Drug Administration: The test compound (e.g., this compound) is administered intravenously at various doses.
-
Erectile Response Measurement: The primary endpoints are the peak ICP and the total duration of the erectile response following pelvic nerve stimulation, both before and after drug administration.
-
Cardiovascular Monitoring: Mean aortic pressure (MAP) and heart rate (HR) are continuously monitored to assess for potential cardiovascular side effects.
-
Data Analysis: The potentiation of the erectile response by the drug is quantified by comparing the ICP and duration of erection before and after its administration.
Figure 2: General experimental workflow for PDE5 inhibitor evaluation.
Discussion of this compound in Comparison to Other Inhibitors
Based on the available preclinical data, this compound is a highly potent and selective PDE5 inhibitor.[1]
-
Potency: With a Ki of 0.23 nM, this compound demonstrates sub-nanomolar potency for PDE5, which is comparable to or greater than that of other marketed PDE5 inhibitors.[1] In a cell-based assay, it was found to be more potent than sildenafil in potentiating NO-induced cGMP accumulation, indicating good cell permeability and activity in a physiological context.[1]
-
Selectivity: this compound exhibits excellent selectivity against PDE isoforms 1-4 (>22,000-fold).[1] Its selectivity against PDE6 (27-fold) is a noteworthy characteristic.[1] Inhibition of PDE6, which is found in the retina, is associated with the visual disturbances reported with some less selective PDE5 inhibitors like sildenafil.[1] While its PDE6 selectivity is lower than that of tadalafil and avanafil, it is an improvement over sildenafil.
-
In Vivo Efficacy: In an anesthetized dog model, this compound demonstrated similar efficacy to sildenafil in enhancing both the amplitude and duration of erections induced by pelvic nerve stimulation.[1] Importantly, these effects were observed without significant changes in mean aortic pressure or heart rate, suggesting a favorable cardiovascular safety profile in this preclinical model.[1]
Conclusion
This compound is a potent and highly selective PDE5 inhibitor with demonstrated in vitro and in vivo efficacy that is comparable to sildenafil. Its selectivity profile, particularly against PDE6, suggests a potential for a favorable side-effect profile concerning visual disturbances. Further clinical development data would be necessary to fully elucidate its pharmacokinetic profile in humans and to establish its clinical efficacy and safety in comparison to other available PDE5 inhibitors for the treatment of erectile dysfunction.
References
- 1. Characterization of a novel phosphodiesterase type 5 inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vardenafil hydrochloride | PDE5 Inhibitor | AmBeed.com [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. auajournals.org [auajournals.org]
A Head-to-Head In Vivo Comparison: JNJ-10258859 and the New Wave of PDE5 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the novel phosphodiesterase type 5 (PDE5) inhibitor, JNJ-10258859, against established alternatives. The following sections detail the direct experimental data, comprehensive protocols, and visual representations of the underlying biological pathways and experimental procedures.
Executive Summary
This compound is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1] In preclinical in vivo models, it has demonstrated comparable efficacy to the benchmark PDE5 inhibitor, sildenafil, in promoting erectile function. This guide will delve into the quantitative data from these studies, providing a clear comparison with sildenafil and another potent PDE5 inhibitor, vardenafil. The experimental designs and underlying molecular mechanisms are also presented to offer a comprehensive evaluation for researchers in the field.
Quantitative Data Comparison
The in vivo efficacy of this compound and its comparators was primarily assessed by measuring the increase in intracavernosal pressure (ICP) in anesthetized dog models following pelvic nerve stimulation.
| Compound | In Vitro Potency (PDE5 Ki) | In Vivo Model | Key Efficacy Findings |
| This compound | 0.23 nM[1] | Anesthetized Dog | Similar efficacy to sildenafil in enhancing the amplitude and duration of intracavernosal pressure increase.[1] |
| Sildenafil | Not explicitly stated in the comparative study, but widely reported in the low nanomolar range. | Anesthetized Dog | Dose-dependently potentiated the increase in intracavernosal pressure induced by nerve stimulation.[2] |
| Vardenafil | Lower biochemical inhibition constant (Ki) than sildenafil. | Anesthetized Rabbit | At equivalent doses, vardenafil was significantly more efficacious than sildenafil in facilitating pelvic nerve-mediated penile erection.[2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
PDE5 Inhibition and Erectile Function Signaling Pathway
This diagram illustrates the molecular cascade leading to penile erection and the mechanism of action of PDE5 inhibitors.
Caption: Mechanism of PDE5 inhibitors in erectile function.
In Vivo Experimental Workflow for Efficacy Validation
This diagram outlines the key steps in the anesthetized dog model used to evaluate the in vivo efficacy of PDE5 inhibitors.
Caption: Workflow of the in vivo efficacy model.
Experimental Protocols
In Vitro PDE5 Inhibition Assay
-
Enzyme Source: Partially purified phosphodiesterase isozymes from human tissues.
-
Assay Principle: The inhibitory effect of the compounds on the hydrolysis of cyclic guanosine monophosphate (cGMP) by PDE5 is measured.
-
Method: The assay is typically performed using a radio-labeled cGMP substrate. The amount of radio-labeled GMP produced is quantified to determine the enzyme activity.
-
Data Analysis: The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.
In Vivo Anesthetized Dog Model of Erectile Dysfunction
-
Animal Model: Male beagle dogs are typically used for this model.
-
Anesthesia: Animals are anesthetized, commonly with pentobarbital sodium.
-
Surgical Preparation:
-
A catheter is placed in a femoral artery to monitor systemic arterial pressure.
-
A needle is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
The pelvic nerve is isolated and a stimulating electrode is placed around it.
-
-
Experimental Procedure:
-
A baseline erectile response is established by electrical stimulation of the pelvic nerve.
-
The test compound (this compound, sildenafil, or vardenafil) is administered intravenously.
-
The pelvic nerve is stimulated again at various time points after drug administration.
-
-
Primary Endpoints:
-
The amplitude of the increase in intracavernosal pressure (ICP).
-
The duration of the erectile response.
-
-
Data Analysis: The changes in ICP and duration of erection are compared before and after drug administration and between different compounds.
Conclusion
The available preclinical data indicates that this compound is a highly potent and selective PDE5 inhibitor with in vivo efficacy comparable to sildenafil in a well-established animal model of erectile dysfunction. Its high selectivity for PDE5 over other phosphodiesterase isozymes suggests a potentially favorable side-effect profile. Further clinical investigations are warranted to establish its therapeutic potential in humans. This guide provides a foundational comparison for researchers to contextualize the performance of this compound within the landscape of PDE5 inhibitors.
References
A Comparative Analysis of JNJ-10258859 and Tadalafil: Selectivity and Duration of Action
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the phosphodiesterase type 5 (PDE5) inhibitors JNJ-10258859 and tadalafil, focusing on their selectivity profiles and duration of action. The information is supported by available preclinical data.
Introduction
Both this compound and tadalafil are potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation, a mechanism central to the treatment of erectile dysfunction. While both compounds target the same enzyme, their distinct pharmacological profiles, particularly in terms of selectivity and duration of action, are of significant interest for therapeutic development.
Selectivity Profile
The selectivity of a PDE5 inhibitor is a critical determinant of its side-effect profile. Off-target inhibition of other PDE isozymes can lead to undesirable effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia.
This compound demonstrates high potency for PDE5 with a Ki of 0.23 nM.[1] It exhibits exceptional selectivity against PDE isozymes 1 through 4, with a selectivity ratio of over 22,000-fold.[1] Its selectivity over PDE6 is 27-fold.[1]
Tadalafil is also highly selective for PDE5. It is over 10,000-fold more potent for PDE5 than for PDE1, PDE2, PDE4, and PDE7, and over 700-fold more potent for PDE5 than for PDE6.[2] Tadalafil also shows selectivity over PDE11, being 14-fold more potent for PDE5 than for PDE11A1 and 40-fold more potent for PDE5 than for PDE11A4.[2][3]
Table 1: Comparative Selectivity of this compound and Tadalafil against PDE Isozymes
| Phosphodiesterase Isozyme | This compound (Selectivity vs. PDE5) | Tadalafil (Selectivity vs. PDE5) |
| PDE1 | ≥22,000-fold | >10,000-fold[2] |
| PDE2 | ≥22,000-fold | >10,000-fold[2] |
| PDE3 | ≥22,000-fold | >10,000-fold[2] |
| PDE4 | ≥22,000-fold | >10,000-fold[2] |
| PDE6 | 27-fold[1] | 700-fold[2] |
| PDE11A1 | Data not available | 14-fold[2] |
| PDE11A4 | Data not available | 40-fold[2][3] |
Duration of Action
The duration of action is a key differentiator among PDE5 inhibitors, influencing dosing regimens and patient convenience.
Tadalafil is well-known for its long duration of action, with clinical effectiveness lasting up to 36 hours after a single dose. This extended window of efficacy has led to its colloquial name, "the weekend pill."
Table 2: Duration of Action
| Compound | Duration of Action |
| This compound | In vivo efficacy in enhancing the duration of erectile response is comparable to sildenafil in a dog model.[1] Specific half-life data is not available. |
| Tadalafil | Up to 36 hours. |
Experimental Protocols
In Vitro Phosphodiesterase Inhibition Assay
A common method to determine the inhibitory activity of compounds against various PDE isozymes is the in vitro phosphodiesterase inhibition assay. A general protocol is outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) of a test compound against a panel of purified human recombinant PDE isozymes.
Materials:
-
Purified human recombinant PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, PDE11)
-
Test compounds (this compound, tadalafil) dissolved in a suitable solvent (e.g., DMSO)
-
Substrate: [3H]-cGMP or [3H]-cAMP
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Scintillation cocktail
-
Microplates
-
Scintillation counter
Procedure:
-
Enzyme Reaction: A reaction mixture is prepared containing the assay buffer, a specific PDE isozyme, and the tritiated cyclic nucleotide substrate.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations. A control with no inhibitor is also included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic hydrolysis of the substrate.
-
Reaction Termination: The enzymatic reaction is stopped, often by the addition of a quenching agent or by boiling.
-
Separation of Product: The product of the reaction ([3H]-5'-GMP or [3H]-5'-AMP) is separated from the unreacted substrate. This can be achieved using methods such as ion-exchange chromatography or scintillation proximity assay (SPA) beads.
-
Quantification: The amount of radioactive product is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.
In Vivo Assessment of Erectile Function (Anesthetized Dog Model)
The in vivo efficacy of PDE5 inhibitors on erectile function can be assessed in an anesthetized animal model, such as the dog model referenced for this compound.
Objective: To evaluate the effect of a test compound on the erectile response to cavernous nerve stimulation.
Animals: Male beagle dogs.
Procedure:
-
Anesthesia: Dogs are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital).
-
Surgical Preparation:
-
A catheter is inserted into the carotid artery to monitor systemic blood pressure.
-
A catheter is inserted into the jugular vein for compound administration.
-
A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
The cavernous nerve is identified and isolated for electrical stimulation.
-
-
Nerve Stimulation: The cavernous nerve is stimulated with a bipolar electrode using defined parameters (e.g., frequency, voltage, and duration) to induce an erectile response.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered intravenously.
-
Erectile Response Measurement: The erectile response is quantified by measuring the maximal ICP and the total ICP (area under the curve) during nerve stimulation before and after compound administration. The duration of the erectile response is also recorded.
-
Data Analysis: The changes in maximal ICP, total ICP, and duration of erection in response to nerve stimulation after compound administration are compared to the baseline (pre-dose) responses and to the vehicle control group.
Signaling Pathway
The therapeutic effect of both this compound and tadalafil is mediated through the nitric oxide (NO)-cGMP signaling pathway in penile corpus cavernosum smooth muscle cells.
Conclusion
This compound and tadalafil are both highly potent and selective inhibitors of PDE5. Based on the available data, this compound demonstrates particularly high selectivity against PDE isozymes 1-4. Tadalafil, while also highly selective, has a well-characterized interaction with PDE11, which may be a consideration in drug development. The most significant known difference between the two compounds is their duration of action. Tadalafil has a remarkably long half-life, providing a prolonged therapeutic window. While the in vivo efficacy of this compound on the duration of erectile response has been demonstrated to be similar to sildenafil in a preclinical model, further pharmacokinetic studies are required to establish its precise duration of action and allow for a direct quantitative comparison with tadalafil. The choice between these or similar compounds in a therapeutic setting would likely be guided by the desired duration of effect and the specific selectivity profile to minimize potential side effects.
References
- 1. Characterization of a novel phosphodiesterase type 5 inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor lodenafil carbonate on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling JNJ-10258859: A Comparative Analysis of a Potent and Selective PDE5 Inhibitor
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the experimental findings for JNJ-10258859, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to offer a clear perspective on its performance relative to other well-known alternatives.
This compound has been identified as a highly effective inhibitor of PDE5, an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Its inhibitory action suggests potential therapeutic applications in conditions where modulation of this pathway is beneficial, such as erectile dysfunction.
Quantitative Data Summary
The following tables present a structured overview of the in vitro and in vivo experimental data for this compound, alongside comparative data for the widely recognized PDE5 inhibitor, sildenafil.
Table 1: In Vitro Inhibitory Activity of this compound against Phosphodiesterases
| Compound | PDE5 Ki (nM) | Selectivity vs. PDE1 | Selectivity vs. PDE2 | Selectivity vs. PDE3 | Selectivity vs. PDE4 | Selectivity vs. PDE6 |
| This compound | 0.23 | ≥22,000-fold | ≥22,000-fold | ≥22,000-fold | ≥22,000-fold | 27-fold |
Data sourced from a study characterizing the novel phosphodiesterase type 5 inhibitor this compound.
Table 2: Comparative In Vitro and In Vivo Efficacy of this compound and Sildenafil
| Parameter | This compound | Sildenafil |
| In Vitro Potency | ||
| Potentiation of NO-induced cGMP accumulation | More potent than sildenafil | - |
| In Vivo Efficacy (Anesthetized Dog Model) | ||
| Enhancement of Intracavernosal Pressure (Amplitude) | Similar efficacy to sildenafil | - |
| Enhancement of Intracavernosal Pressure (Duration) | Similar efficacy to sildenafil | - |
| Effect on Mean Aortic Pressure | No significant effect | - |
| Effect on Heart Rate | No significant effect | - |
In vivo data was obtained through intravenous administration.[1]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
References
Assessing the Reproducibility of JNJ-10258859 Research Data: A Comparative Guide
This guide provides a comparative analysis of the available research data for JNJ-10258859, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The primary focus is on comparing its performance with the well-established PDE5 inhibitor, sildenafil, based on the seminal research by Qiu et al. (2003). Due to the limited number of independent studies on this compound, this guide is based on the data from the original characterization study, which presents a challenge in assessing the broader reproducibility of the findings.
Data Presentation: this compound vs. Sildenafil
The following tables summarize the quantitative data from the primary research characterizing this compound and comparing it to sildenafil.
Table 1: In Vitro Potency and Selectivity of this compound
| Enzyme Target | This compound Ki (nM) | Selectivity vs. PDE5 |
| PDE1 | >5,000 | >22,000-fold |
| PDE2 | >5,000 | >22,000-fold |
| PDE3 | >5,000 | >22,000-fold |
| PDE4 | >5,000 | >22,000-fold |
| PDE5 | 0.23 | - |
| PDE6 | 6.2 | 27-fold |
Data sourced from Qiu et al. (2003).[1]
Table 2: Comparative In Vitro and In Vivo Efficacy
| Parameter | This compound | Sildenafil |
| Cell-Based Assay | ||
| Potentiation of NO-induced cGMP accumulation | More potent than sildenafil | - |
| In Vivo Dog Model (Erectile Function) | ||
| Enhancement of Intracavernosal Pressure (Amplitude) | Similar efficacy to sildenafil | - |
| Enhancement of Intracavernosal Pressure (Duration) | Similar efficacy to sildenafil | - |
| Effect on Mean Aortic Pressure | No significant effect | Not reported in this study |
| Effect on Heart Rate | No significant effect | Not reported in this study |
Data sourced from Qiu et al. (2003).[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
1. Phosphodiesterase Enzyme Inhibition Assay
-
Enzyme Source: Phosphodiesterase enzymes (PDE1-6) were partially purified from human tissues.[1]
-
Assay Principle: The inhibitory effect of this compound on the activity of each PDE isozyme was measured. The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is determined and converted to an inhibitory constant (Ki).
-
Procedure:
-
The test compound (this compound) at various concentrations was incubated with one of the purified PDE isozymes.
-
The substrate, cyclic guanosine monophosphate (cGMP) or cyclic adenosine monophosphate (cAMP), was added to initiate the enzymatic reaction.
-
The reaction was allowed to proceed for a defined period.
-
The amount of remaining substrate or the amount of product formed was quantified to determine the enzyme activity.
-
The IC50 values were calculated from the dose-response curves, and Ki values were subsequently determined.
-
2. Cell-Based cGMP Accumulation Assay
-
Cell Line: The specific cell line used for this assay is not explicitly mentioned in the available summaries, but it was a cell-based assay designed to measure intracellular cGMP levels.[1]
-
Assay Principle: This assay measures the ability of a PDE5 inhibitor to potentiate the increase in intracellular cGMP levels induced by a nitric oxide (NO) donor.
-
Procedure:
-
Cells were cultured and pre-incubated with either this compound or sildenafil at various concentrations.
-
An NO donor was added to the cells to stimulate the production of cGMP by soluble guanylyl cyclase.
-
After a specific incubation time, the cells were lysed.
-
The intracellular cGMP concentration in the cell lysates was measured using a suitable method, such as an enzyme immunoassay (EIA).
-
The potentiation of cGMP accumulation by the inhibitors was calculated relative to the control (NO donor alone).
-
3. In Vivo Anesthetized Dog Model of Erectile Function
-
Animal Model: Anesthetized male dogs were used to evaluate the in vivo efficacy of this compound.[1]
-
Assay Principle: This model measures the increase in intracavernosal pressure (ICP), a direct indicator of penile erection, in response to electrical stimulation of the pelvic nerve. The effect of the test compound on this response is then quantified.
-
Procedure:
-
Male dogs were anesthetized.
-
A pressure transducer was inserted into the corpus cavernosum to measure ICP.
-
The pelvic nerve was electrically stimulated to induce an erectile response, and the baseline ICP increase was recorded.
-
This compound or sildenafil was administered intravenously.[1]
-
The pelvic nerve stimulation was repeated at various time points after drug administration.
-
The amplitude and duration of the ICP increase were measured and compared to the baseline response.
-
Mean aortic pressure and heart rate were monitored throughout the experiment to assess cardiovascular side effects.[1]
-
Mandatory Visualizations
Below are diagrams representing the signaling pathway of PDE5 inhibitors and a general experimental workflow for their evaluation.
Caption: Signaling pathway of PDE5 inhibitors in erectile function.
Caption: Experimental workflow for the evaluation of PDE5 inhibitors.
References
head-to-head comparison of JNJ-10258859 and vardenafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical profiles of two phosphodiesterase type 5 (PDE5) inhibitors: JNJ-10258859, a novel compound from Johnson & Johnson, and vardenafil, a well-established treatment for erectile dysfunction. This comparison is based on available preclinical experimental data to inform research and development in this therapeutic area.
Executive Summary
Both this compound and vardenafil are potent and selective inhibitors of PDE5, the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. Preclinical data indicates that this compound exhibits a high degree of potency and selectivity for PDE5, comparable to and in some aspects potentially exceeding that of vardenafil. In an in vivo model of erectile function, this compound demonstrated efficacy similar to sildenafil, a comparator in its characterization studies. Vardenafil is a clinically approved and well-characterized PDE5 inhibitor with proven efficacy. Direct head-to-head clinical studies between this compound and vardenafil are not publicly available, and the clinical development status of this compound is not widely reported, suggesting it may have been discontinued. This guide summarizes the available preclinical data to facilitate a scientific comparison.
Data Presentation
Table 1: In Vitro PDE5 Inhibition and Selectivity
| Parameter | This compound | Vardenafil |
| PDE5 Potency | Ki = 0.23 nM[1] | IC50 = 0.7 nM[2][3][4] |
| Selectivity vs. PDE1 | ≥22,000-fold[1] | ~257-fold[2] |
| Selectivity vs. PDE2 | ≥22,000-fold[1] | >1,428-fold[2] |
| Selectivity vs. PDE3 | ≥22,000-fold[1] | >1,428-fold[2] |
| Selectivity vs. PDE4 | ≥22,000-fold[1] | >1,428-fold[2] |
| Selectivity vs. PDE6 | 27-fold[1] | ~16-fold[2] |
Table 2: In Vivo Efficacy in Animal Models of Erectile Function
| Compound | Animal Model | Administration Route | Key Findings | Comparator |
| This compound | Anesthetized Dog | Intravenous | Enhanced amplitude and duration of intracavernosal pressure increase induced by pelvic nerve stimulation.[1] | Similar efficacy to sildenafil.[1] |
| Vardenafil | Anesthetized Rabbit | Intravenous | Dose-dependently potentiated erectile responses to pelvic nerve stimulation.[5] | More efficacious than sildenafil at equivalent doses.[5] |
| Vardenafil | Conscious Rabbit | Oral | Dose-dependent induction of penile erection. | - |
| Vardenafil | Anesthetized Rat | Intravenous | Facilitated erectile responses to cavernous nerve stimulation. | More effective at a lower dose than sildenafil. |
Signaling Pathway
The mechanism of action for both this compound and vardenafil involves the inhibition of PDE5 within the nitric oxide (NO)/cGMP signaling pathway, which is crucial for penile erection.
Caption: NO/cGMP signaling pathway for penile erection and point of PDE5 inhibition.
Experimental Workflows
In Vitro PDE Inhibition Assay Workflow
Caption: General workflow for in vitro phosphodiesterase inhibition assays.
In Vivo Animal Model Workflow
Caption: Workflow for in vivo assessment of erectile function in animal models.
Experimental Protocols
In Vitro Phosphodiesterase Inhibition Assays
The inhibitory effects of this compound and vardenafil on various PDE isoforms were determined using partially purified enzymes from human or bovine tissues.[1][2] The general protocol involves a radioisotope-based assay.
-
Enzyme Preparation : PDE isozymes are extracted and purified from appropriate tissue sources (e.g., human platelets for PDE5).
-
Assay Reaction : The assay is typically performed in a buffer containing the purified enzyme, a specific concentration of the radiolabeled cyclic nucleotide substrate (e.g., [³H]cGMP for PDE5), and varying concentrations of the test inhibitor (this compound or vardenafil).
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period to allow for enzymatic hydrolysis of the substrate.
-
Reaction Termination and Separation : The reaction is stopped, and the radiolabeled product (e.g., [³H]5'-GMP) is separated from the unreacted substrate using techniques such as ion-exchange chromatography.
-
Quantification and Analysis : The amount of radioactivity in the product fraction is quantified using liquid scintillation counting. The concentration of the inhibitor that produces 50% inhibition of enzyme activity (IC50) is calculated from concentration-response curves. The inhibitor constant (Ki) can be determined from the IC50 value.
In Vivo Models of Erectile Function
The in vivo efficacy of these compounds was evaluated in established animal models of penile erection, primarily in anesthetized dogs and rabbits.
-
Animal Preparation : Male animals (e.g., beagle dogs or New Zealand white rabbits) are anesthetized.
-
Surgical Instrumentation : A catheter is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP), and another catheter is placed in a major artery (e.g., femoral artery) to monitor systemic blood pressure (BP). Electrodes are placed on the pelvic or cavernous nerve for electrical stimulation.
-
Drug Administration : The test compound (this compound or vardenafil) or vehicle is administered, typically via intravenous infusion or oral gavage.
-
Nerve Stimulation : The pelvic or cavernous nerve is stimulated with a specific set of electrical parameters (e.g., frequency, voltage, pulse duration) to induce an erectile response.
-
Data Recording and Analysis : ICP and systemic BP are continuously recorded before, during, and after nerve stimulation. The efficacy of the compound is determined by its ability to increase the amplitude and/or duration of the ICP rise in response to nerve stimulation.
Conclusion
Based on the available preclinical data, this compound is a highly potent and selective PDE5 inhibitor with in vivo efficacy in an animal model of erectile function. Its in vitro profile suggests a potentially higher selectivity for PDE5 over other PDE isoforms compared to vardenafil. However, vardenafil is a clinically proven and well-characterized drug for the treatment of erectile dysfunction. The lack of publicly available clinical data for this compound prevents a direct comparison of their clinical efficacy and safety profiles. This guide provides a foundational comparison based on preclinical findings to aid researchers in the field of sexual medicine and drug development.
References
- 1. [PDF] Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation. | Semantic Scholar [semanticscholar.org]
- 2. ahajournals.org [ahajournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The evaluation of the effects of renal failure on erectile dysfunction in a rabbit model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of JNJ-10258859: A Comparative Analysis Against Leading PDE5 Inhibitors
For Immediate Release to the Scientific Community
This guide provides a comprehensive overview of the preclinical data supporting the efficacy of JNJ-10258859, a novel, potent, and highly selective phosphodiesterase type 5 (PDE5) inhibitor. This compound has been evaluated for its potential as a therapeutic agent for erectile dysfunction. This document presents a comparative analysis of this compound against established PDE5 inhibitors, including sildenafil, vardenafil, and tadalafil, supported by experimental data from in vitro and in vivo studies.
In Vitro Potency and Selectivity
This compound demonstrates exceptional potency in inhibiting PDE5, with a reported inhibitory constant (Ki) of 0.23 nM.[1] This high affinity for the target enzyme is a key indicator of its potential therapeutic efficacy. Furthermore, this compound exhibits remarkable selectivity for PDE5 over other phosphodiesterase isoforms. This selectivity is crucial for minimizing off-target effects and improving the safety profile of the compound.
The table below summarizes the inhibitory activity of this compound and its key comparators against a panel of PDE isoforms. Data is presented as the inhibitor concentration required for 50% inhibition (IC50) or the inhibitory constant (Ki).
| Compound | PDE1 (IC50/Ki, nM) | PDE2 (IC50/Ki, nM) | PDE3 (IC50/Ki, nM) | PDE4 (IC50/Ki, nM) | PDE5 (IC50/Ki, nM) | PDE6 (IC50/Ki, nM) | PDE11 (IC50/Ki, nM) |
| This compound | >5,000 | >5,000 | >5,000 | >5,000 | 0.23 (Ki) [1] | 6.21 | - |
| Sildenafil | 280 | >10,000 | >10,000 | 7,400 | 3.5 - 8.5 [2][3][4] | 33[2] | 10,000[5] |
| Vardenafil | 180 | >1,000 | >1,000 | >1,000 | 0.1 - 0.7 [6][7] | 11[7] | 9,300[5] |
| Tadalafil | 9,200 | 23,000 | 14,000 | 11,000 | 1.2 - 2 [6][8][9] | 1,000 | 230[5] |
Note: IC50 and Ki values can vary between different studies and experimental conditions. The data presented represents a selection from the available literature.
In Vivo Efficacy in a Preclinical Model of Erectile Dysfunction
The in vivo efficacy of this compound was assessed in an anesthetized dog model, a standard preclinical model for evaluating potential treatments for erectile dysfunction.[10][11][12] In this model, electrical stimulation of the pelvic nerve is used to induce a physiological erectile response, which is quantified by measuring the increase in intracavernosal pressure (ICP).
In these studies, intravenous administration of this compound demonstrated a significant, dose-dependent enhancement of the erectile response to pelvic nerve stimulation.[1] The compound was shown to have similar efficacy to sildenafil in increasing both the amplitude and the duration of the rise in intracavernosal pressure.[1] Notably, these pro-erectile effects were achieved without any significant impact on mean aortic pressure or heart rate, indicating a favorable cardiovascular safety profile at therapeutic doses.[1]
Mechanism of Action: The PDE5 Signaling Pathway
This compound, like other PDE5 inhibitors, exerts its therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[13][14][15][16][17] During sexual stimulation, the release of NO in the corpus cavernosum of the penis activates the enzyme soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and subsequent relaxation of the smooth muscle cells in the arteries of the penis. This vasodilation increases blood flow into the corpus cavernosum, resulting in an erection. The action of cGMP is terminated by its degradation by PDE5.
By selectively inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation.[1] This amplification of the cGMP signal enhances and prolongs the smooth muscle relaxation and vasodilation initiated by sexual stimulation, thereby improving erectile function.
Experimental Protocols
In Vitro PDE Inhibition Assay
The inhibitory activity of the compounds against various PDE isoforms was determined using partially purified enzymes from human tissues. The assay measures the conversion of radiolabeled cGMP or cAMP to their respective 5'-mononucleotides. The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is then calculated.
Anesthetized Dog Model of Erectile Dysfunction
Male dogs are anesthetized, and the pelvic nerve is surgically exposed. A pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP). The pelvic nerve is then stimulated electrically at varying frequencies to induce an erectile response. The test compound is administered intravenously, and the resulting changes in ICP, mean aortic pressure, and heart rate are recorded.
Conclusion
The preclinical data for this compound demonstrates its potential as a highly potent and selective PDE5 inhibitor for the treatment of erectile dysfunction. Its strong in vitro activity, coupled with proven in vivo efficacy and a favorable safety profile in a relevant animal model, positions this compound as a promising candidate for further clinical development. The comparative analysis indicates that this compound's potency and selectivity are competitive with, and in some aspects may exceed, those of established therapies.
References
- 1. Characterization of a novel phosphodiesterase type 5 inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigative models in erectile dysfunction: a state-of-the-art review of current animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review of experimental techniques for erectile function researches and development of medical technology using animal erectile dysfunction models in sexual and reproductive medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. hims.com [hims.com]
- 16. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Independent Verification of JNJ-78911118's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of JNJ-78911118, a selective GluN2A-containing N-methyl-D-aspartate (NMDA) receptor negative allosteric modulator, with other notable NMDA receptor antagonists. The information presented is supported by experimental data from publicly available scientific literature, offering a resource for the independent verification of its mechanism of action.
Introduction to JNJ-78911118 and NMDA Receptor Modulation
JNJ-78911118 is a novel compound that selectively targets the GluN2A subunit of the NMDA receptor, acting as a negative allosteric modulator (NAM). This mechanism involves binding to a site on the receptor distinct from the agonist binding site, thereby reducing the receptor's response to glutamate. The selectivity for GluN2A-containing receptors is of significant interest in drug development, as it may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective NMDA receptor antagonists.
NMDA receptors are critical for excitatory synaptic transmission and plasticity in the central nervous system. Their dysfunction has been implicated in a range of neurological and psychiatric disorders. Modulation of NMDA receptor activity is, therefore, a key area of research for developing novel therapeutics. This guide will compare JNJ-78911118 to other well-characterized NMDA receptor modulators, including the non-selective antagonist ketamine, the GluN2B-selective antagonist CP-101,606, and other GluN2A-selective compounds such as NVP-AAM077 and TCN-201.
Comparative Analysis of In Vitro Pharmacology
The following tables summarize the quantitative data from various in vitro assays used to characterize the potency and selectivity of JNJ-78911118 and its alternatives.
Table 1: Potency (IC50) in Functional Assays
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| JNJ-78911118 | GluN1/GluN2A | FLIPR Calcium Flux | CHO | 44 |
| Ketamine | Non-selective NMDA | Electrophysiology | Various | 1,000 - 10,000 |
| CP-101,606 | GluN1/GluN2B | Electrophysiology | Oocytes | ~10 |
| NVP-AAM077 | GluN1/GluN2A | Electrophysiology | Oocytes | ~10 |
| TCN-201 | GluN1/GluN2A | Electrophysiology | HEK293 | 109 |
Table 2: Binding Affinity (Ki) in Radioligand Binding Assays
| Compound | Radioligand | Target | Membrane Source | Ki (nM) |
| JNJ-78911118 | [³H]JNJ-74950343 | GluN1/GluN2A Interface | Hippocampal Neurons | Not explicitly stated as Ki, but displaces radioligand |
| NVP-AAM077 | [³H]CGP 39653 | GluN1/GluN2A | Recombinant | ~50 |
| TCN-201 | Not specified | GluN1/GluN2A | Recombinant | Not explicitly stated as Ki, but shows submicromolar potency |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
FLIPR Calcium Flux Assay
This assay is used to measure the intracellular calcium concentration changes upon NMDA receptor activation and its modulation by antagonists.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GluN1 and GluN2A subunits are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.
-
Compound Addition: Test compounds (e.g., JNJ-78911118) at various concentrations are added to the wells.
-
Agonist Stimulation: After a short incubation with the test compound, a solution containing the NMDA receptor agonists, glutamate and glycine, is added to the wells to stimulate receptor activation.
-
Fluorescence Reading: The fluorescence intensity in each well is measured immediately before and after the addition of the agonists using a FLIPR (Fluorometric Imaging Plate Reader) instrument. The change in fluorescence is proportional to the intracellular calcium concentration.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique allows for the direct measurement of ion channel activity in response to agonists and modulators.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
Recording Setup: After 2-4 days of incubation, an oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The oocyte is voltage-clamped at a holding potential of -70 mV.
-
Drug Application: The oocyte is continuously perfused with a buffer solution. Solutions containing NMDA receptor agonists (glutamate and glycine) and the test compound are applied via a rapid perfusion system.
-
Current Measurement: The current flowing across the oocyte membrane in response to agonist application is recorded. The inhibitory effect of the test compound is determined by comparing the current amplitude in the presence and absence of the compound.
-
Data Analysis: Concentration-response curves are generated, and IC50 values are determined.
Radioligand Binding Assay
This assay measures the affinity of a compound for its target receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., hippocampal neurons for GluN2A-containing receptors).
-
Assay Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]JNJ-74950343) and varying concentrations of the unlabeled test compound in a buffer solution.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The unbound radioligand is washed away.
-
Radioactivity Measurement: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The Ki value, representing the binding affinity of the test compound, is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Workflow for the FLIPR Calcium Flux Assay.
Comparative Analysis of Side Effect Profiles: JNJ-10258859 and Alternative PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profiles of the investigational phosphodiesterase type 5 (PDE5) inhibitor JNJ-10258859 and currently marketed alternatives. Due to the limited availability of public data on the clinical side effect profile of this compound, this guide focuses on a detailed comparison of the established PDE5 inhibitors: sildenafil, tadalafil, and vardenafil.
Executive Summary
This compound is a potent and selective PDE5 inhibitor.[1] Preclinical data in animal models indicated no significant effects on mean aortic pressure or heart rate. However, a comprehensive side effect profile from human clinical trials is not publicly available. In contrast, extensive clinical trial and post-marketing surveillance data are available for the widely used PDE5 inhibitors sildenafil, tadalafil, and vardenafil. The most common side effects associated with these drugs are generally mild and transient, including headache, flushing, dyspepsia, and nasal congestion.[2][3][4][5] More severe, albeit rare, adverse events have been reported, such as priapism, non-arteritic anterior ischemic optic neuropathy (NAION), and sudden hearing loss.[6][7] This guide presents a quantitative comparison of the side effect profiles of these alternatives and outlines a typical experimental protocol for assessing adverse events in this drug class.
Data Presentation: Comparative Side Effect Profiles of Marketed PDE5 Inhibitors
The following table summarizes the incidence of common adverse events reported in clinical trials for sildenafil, tadalafil, and vardenafil. It is important to note that incidence rates can vary depending on the dose and patient population.
| Adverse Event | Sildenafil | Tadalafil | Vardenafil |
| Headache | 16-28% | 11-15% | 15%[3] |
| Flushing | 10-19% | 3-8% | 11% |
| Dyspepsia | 4-17% | 4-10% | 4% |
| Nasal Congestion | 4-9% | 2-4% | 9%[2] |
| Abnormal Vision | 3-11% | <2% | 2% |
| Back Pain | 3-6% | 5-6% | <2% |
| Myalgia | 1-4% | 1-4% | <2% |
| Dizziness | 2-3% | 2-3% | 2% |
Note: Data compiled from various clinical trial reports and prescribing information. The ranges reflect different dosages and study populations.
Experimental Protocols: Assessment of Side Effects in PDE5 Inhibitor Clinical Trials
The safety and tolerability of PDE5 inhibitors are typically evaluated in randomized, double-blind, placebo-controlled clinical trials. A general outline of the methodology for assessing side effects is as follows:
-
Participant Screening: Volunteers undergo a thorough medical history review, physical examination, and laboratory tests to ensure they meet the inclusion criteria and to identify any potential contraindications.
-
Randomization and Blinding: Participants are randomly assigned to receive the investigational drug at various doses or a placebo. Both the participants and the investigators are blinded to the treatment allocation to prevent bias.
-
Adverse Event Monitoring:
-
Spontaneous Reporting: Participants are instructed to report any new or worsening symptoms to the clinical staff at any time.
-
Systematic Inquiry: At scheduled study visits, investigators use standardized questionnaires and checklists to systematically inquire about the occurrence of common and anticipated adverse events.
-
Clinical Assessments: Regular monitoring of vital signs (blood pressure, heart rate), electrocardiograms (ECGs), and clinical laboratory tests (blood chemistry, hematology) is conducted to detect any physiological changes.
-
-
Causality Assessment: For each reported adverse event, the investigator assesses the potential relationship to the study drug, classifying it as unrelated, possibly related, probably related, or definitely related.
-
Data Analysis: The incidence, severity, and nature of all adverse events are compiled and compared between the active treatment groups and the placebo group. Statistical analyses are performed to determine if there is a significant difference in the frequency of adverse events.
Mandatory Visualization
Signaling Pathway of PDE5 Inhibition
Caption: Mechanism of action of PDE5 inhibitors.
Experimental Workflow for Side Effect Assessment
Caption: Workflow for assessing side effects in clinical trials.
References
- 1. Systematic review of randomised controlled trials of sildenafil (Viagra) in the treatment of male erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Onset and duration of action of sildenafil for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. DailyMed - TADALAFIL tablet, film coated [dailymed.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of JNJ-10258859: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of JNJ-10258859, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to minimize environmental impact.
Understanding the Compound: this compound
This compound is a research chemical with the following identifiers:
| Identifier | Value |
| Chemical Name | (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-[5-(4-methoxyphenyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one |
| CAS Number | 374927-03-4 |
| Molecular Formula | C30H24N4O3 |
As a PDE5 inhibitor, this compound is pharmacologically active and requires careful handling.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Handling Precautions:
-
Avoid direct contact with skin and eyes.
-
Do not ingest or inhale.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Keep containers tightly closed when not in use.
-
Store at -20°C.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound. This process is designed to mitigate risks and ensure compliance with standard laboratory safety protocols.
Caption: this compound Disposal Workflow
Step 1: Don Appropriate PPE Before handling any waste, ensure you are wearing the correct personal protective equipment as outlined in the table above.
Step 2: Contain the Waste
-
Solid Waste: Carefully place solid this compound waste into a designated, leak-proof, and chemically compatible container. Avoid generating dust.
-
Liquid Waste: If this compound is in a solution, do not pour it down the drain. Transfer the liquid waste to a sealed, labeled, and compatible container.
-
Contaminated Materials: Any materials used to clean up spills or that have come into contact with this compound (e.g., paper towels, gloves, pipette tips) should be considered contaminated and placed in the designated waste container.
Step 3: Label the Waste Container Properly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: "374927-03-4"
-
An indication of the primary hazards (e.g., "Toxic," "Pharmacologically Active")
-
Date of accumulation
Step 4: Temporary Storage Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.
Step 5: Final Disposal Dispose of the waste through a licensed and reputable chemical waste disposal company. Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[1] Do not attempt to incinerate or treat the chemical waste yourself.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
Caption: Emergency Response for this compound
Spill Cleanup:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable detergent and water. Collect all cleaning materials as hazardous waste.
First Aid Measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety guidelines and a current Safety Data Sheet before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
